Technical Documentation Center

3-Bromo-5-cyclobutoxypyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-5-cyclobutoxypyridine

Core Science & Biosynthesis

Foundational

The Strategic Application of 3-Bromo-5-cyclobutoxypyridine in Structure-Activity Relationship (SAR) Campaigns

Executive Summary: The Privileged Halogenated Heterocycle In modern drug discovery, the pyridine ring is a ubiquitous bioisostere for the phenyl group, offering improved aqueous solubility, reduced lipophilicity (LogP),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Halogenated Heterocycle

In modern drug discovery, the pyridine ring is a ubiquitous bioisostere for the phenyl group, offering improved aqueous solubility, reduced lipophilicity (LogP), and a built-in hydrogen bond acceptor. Within this chemical space, 3-Bromo-5-cyclobutoxypyridine (CAS: 1289122-57-1) has emerged as an exceptionally versatile advanced synthetic intermediate [1][2].

As a Senior Application Scientist, I frequently leverage this scaffold to design robust Structure-Activity Relationship (SAR) libraries. The strategic placement of the C3-bromine atom provides a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling, while the C5-cyclobutoxy group offers a unique steric and electronic profile that can dramatically alter target engagement and metabolic stability [1]. This whitepaper dissects the structural rationale, synthetic methodologies, and SAR logic required to effectively deploy this building block in early-stage drug discovery.

Structural Rationale: The "Goldilocks" Zone of the Cyclobutoxy Group

When optimizing a lead compound, medicinal chemists must balance lipophilicity against metabolic liability. Alkoxy groups at the C5 position of the pyridine ring are classically used to project into hydrophobic pockets of target proteins (such as the active sites of BACE1 or various kinases).

However, not all alkoxy groups are created equal. Linear chains (e.g., n-butoxy) suffer from high conformational entropy and vulnerability to Cytochrome P450 (CYP450) mediated oxidation. Conversely, larger rings (e.g., cyclopentoxy) can introduce excessive steric bulk that clashes with the protein backbone. The cyclobutoxy group occupies a "Goldilocks" zone: it restricts conformational flexibility, provides a compact but dense hydrophobic surface, and exhibits superior resistance to oxidative metabolism compared to its linear counterparts.

Quantitative SAR Data Summary: C5-Alkoxy Substituent Comparison

The following table summarizes the physicochemical contributions of various alkoxy variants when appended to the 3-bromopyridine core, highlighting why the cyclobutoxy variant is often the optimal choice for lead optimization:

C5-SubstituentMW ContributionEstimated ΔLogPConformational FlexibilityCYP450 Liability (In Vitro)
Methoxy 31.0 g/mol +0.1LowHigh (O-demethylation)
Isopropoxy 59.1 g/mol +0.8ModerateModerate
Cyclobutoxy 71.1 g/mol +1.2RestrictedLow (Sterically shielded)
Cyclopentoxy 85.1 g/mol +1.6RestrictedModerate (Ring hydroxylation)

Divergent Synthesis & SAR Library Generation

The primary utility of 3-bromo-5-cyclobutoxypyridine lies in its role as a central node for divergent synthesis. By establishing the core scaffold early, chemists can rapidly generate a diverse array of analogs via late-stage functionalization at the C3 position [1].

SAR_Workflow A 3,5-Dibromopyridine (Starting Material) B 3-Bromo-5-hydroxypyridine (Intermediate) A->B Hydroxylation C 3-Bromo-5-cyclobutoxypyridine (CAS: 1289122-57-1) B->C Cyclobutyl bromide, Base (Williamson) D Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) C->D C3-Functionalization E Target Compound Library (SAR Evaluation) D->E Diverse Aryl/Amine Inputs

Divergent synthetic workflow for 3-bromo-5-cyclobutoxypyridine SAR library generation.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high yields, the following protocols have been designed with built-in causality and self-validating checkpoints.

Protocol A: Synthesis of the Core Scaffold via Williamson Etherification

Objective: Synthesize 3-bromo-5-cyclobutoxypyridine from 3-bromo-5-hydroxypyridine. Causality Rationale: We utilize Cesium Carbonate (Cs₂CO₃) rather than Sodium Hydride (NaH) or Potassium Hydroxide (KOH). Cyclobutyl bromide is a secondary alkyl halide; strong, unhindered bases like NaH heavily promote the E2 elimination pathway, yielding cyclobutene gas rather than the desired ether. Cs₂CO₃ provides the necessary basicity for phenol deprotonation while minimizing elimination.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under N₂, dissolve 3-bromo-5-hydroxypyridine (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide. The solution will darken slightly.

  • Alkylation: Dropwise add cyclobutyl bromide (1.2 eq).

  • Heating: Heat the reaction mixture to 80°C for 12 hours.

  • In-Process Control (Self-Validation): Sample the reaction and analyze via LC-MS. The product peak must display a distinct 1:1 isotopic doublet at m/z 228/230 [M+H]⁺, confirming successful mono-alkylation without reductive debromination.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M NaOH (to remove unreacted starting material), water, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Generate C3-aryl derivatives for SAR screening. Causality Rationale: We employ Pd(dppf)Cl₂ as the catalyst. The bidentate nature of the dppf ligand creates a sterically demanding coordination sphere that prevents the pyridine nitrogen of our substrate from coordinating to and poisoning the palladium center [3]. Furthermore, it accelerates the reductive elimination step, which can be sluggish with electron-deficient heteroaryls.

Step-by-Step Procedure:

  • Setup: Charge a microwave vial with 3-bromo-5-cyclobutoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Reaction: Seal the vial and heat under microwave irradiation at 110°C for 30 minutes.

  • Validation: Post-reaction TLC (Hexanes/EtOAc) should show complete consumption of the bromopyridine. Crude ¹H-NMR must lack the characteristic C3-Br shifted pyridine proton, replaced by the integrated signals of the newly coupled aryl group.

  • Purification: Filter through a pad of Celite, concentrate, and purify via flash chromatography.

Pharmacophore Mapping & Target Engagement Logic

When integrating 3-bromo-5-cyclobutoxypyridine into a drug discovery program, it is critical to understand the distinct roles of each molecular vector. The logic model below illustrates how this scaffold is mapped against a theoretical target pharmacophore.

SAR_Logic Core 3-Bromo-5-cyclobutoxypyridine Central Scaffold C3 C3 Position (Bromine) Primary Synthetic Handle Cross-Coupling Site Core->C3 Diversity Generation C5 C5 Position (Cyclobutoxy) Modulates Lipophilicity Steric Shielding Core->C5 Target Affinity N1 Pyridine Nitrogen H-Bond Acceptor Improves PK/Solubility Core->N1 Physicochemical Tuning

Structural and functional logic of the 3-bromo-5-cyclobutoxypyridine scaffold in SAR studies.

By systematically varying the C3 input while holding the C5-cyclobutoxy group constant, discovery teams can isolate the binding energy contributions of the C3-aryl/heteroaryl vectors. Once a lead is identified, the cyclobutoxy group ensures that the molecule retains a favorable pharmacokinetic profile, resisting rapid clearance while maintaining sufficient lipophilicity to cross cellular membranes.

Conclusion

3-Bromo-5-cyclobutoxypyridine is far more than a simple building block; it is a strategically designed scaffold that addresses multiple liabilities in early-stage drug discovery. By understanding the causality behind its structural features—specifically the metabolic resilience of the cyclobutoxy group and the synthetic versatility of the C3-bromine—medicinal chemists can deploy this intermediate to accelerate the discovery of robust, high-affinity clinical candidates.

References

  • Benchchem Technical Support Team. "3-Bromo-5-cyclobutoxypyridine: Contextualization within Halogenated Heterocyclic Chemistry and Role as Advanced Synthetic Intermediates." Benchchem.
  • Sigma-Aldrich. "3-bromo-5-cyclobutoxypyridine | 1289122-57-1 Product Specification." Sigma-Aldrich.
  • Benchchem Technical Support Team. "5-(3,5-Dimethoxyphenyl)-3-hydroxypyridine: Cross-Coupling Reactions and Analog Design." Benchchem.
Exploratory

3-Bromo-5-cyclobutoxypyridine vs 3-Bromo-5-methoxypyridine lipophilicity

Comparative Analysis: 3-Bromo-5-cyclobutoxypyridine vs. 3-Bromo-5-methoxypyridine Executive Summary This technical guide analyzes the physicochemical shift occurring when a methoxy group (Molecule A) is replaced by a cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: 3-Bromo-5-cyclobutoxypyridine vs. 3-Bromo-5-methoxypyridine

Executive Summary

This technical guide analyzes the physicochemical shift occurring when a methoxy group (Molecule A) is replaced by a cyclobutoxy group (Molecule B) on a 3-bromopyridine scaffold. In medicinal chemistry, this "Methyl-to-Cyclobutyl" switch is a strategic tactic used to modulate metabolic stability (preventing O-demethylation) and alter hydrophobic binding vectors.

However, this modification imposes a significant lipophilicity penalty. This guide provides the specific synthetic workflows to access both chemotypes and details the OECD 117 HPLC method for accurately quantifying the resulting shift in LogP/LogD, a critical parameter for predicting blood-brain barrier (BBB) penetration and solubility.

Part 1: Theoretical Framework & Structural Logic

The transition from a methoxy to a cyclobutoxy substituent fundamentally alters the molecular volume and lipophilicity profile without changing the core electronic properties of the pyridine ring significantly.

  • Molecule A (Standard): 3-Bromo-5-methoxypyridine.[1]

    • Role: Fragment baseline. High solubility, but prone to rapid CYP450-mediated O-demethylation.

  • Molecule B (Variant): 3-Bromo-5-cyclobutoxypyridine.

    • Role: Metabolically robust analog. The cyclobutyl ring provides steric bulk that hinders CYP access to the

      
      -carbon, increasing half-life (
      
      
      
      ), but raising LogP by approximately 1.2–1.5 units.
Decision Logic: The "Lipophilic Metabolism Efficiency" (LipMetE)

The following decision tree illustrates the medicinal chemistry logic driving the synthesis of the cyclobutoxy variant.

LipMetE_Logic Start Lead Compound (Methoxy-Pyridine) Issue Issue: High Clearance (Metabolic Instability) Start->Issue Cause Cause: CYP450 O-Demethylation Issue->Cause Strategy Strategy: Steric Shielding (Alkoxy Variation) Cause->Strategy OptionA Option A: t-Butoxy (High Steric / Acid Labile) Strategy->OptionA OptionB Option B: Cyclobutoxy (Balanced Steric / Stable) Strategy->OptionB Outcome Target: 3-Bromo-5-cyclobutoxypyridine (Improved t1/2, Higher LogP) OptionB->Outcome Synthesis Required

Figure 1: Decision logic for replacing methoxy with cyclobutoxy groups to improve metabolic stability.

Part 2: Synthetic Protocols

To evaluate these molecules, they must first be synthesized with high purity. The synthetic routes differ significantly due to the steric hindrance of the cyclobutyl group.

Protocol A: Synthesis of 3-Bromo-5-methoxypyridine

Mechanism: Nucleophilic Aromatic Substitution (


)

Reagents: 3,5-Dibromopyridine, Sodium Methoxide (NaOMe), DMF.[1]

  • Preparation: Charge a reaction vessel with 3,5-dibromopyridine (1.0 eq) and anhydrous DMF (5 mL/g).

  • Addition: Add NaOMe (1.1 eq) slowly at room temperature.

  • Reaction: Heat to 70°C for 4 hours. Monitor by TLC/LCMS for consumption of starting material.

  • Workup: Quench with ice water. The product precipitates.[1] Filter and wash with cold water.

  • Purification: Recrystallize from heptane if necessary.

Protocol B: Synthesis of 3-Bromo-5-cyclobutoxypyridine

Mechanism: O-Alkylation of Phenol (Williamson Ether Synthesis) Note: Direct


 with sodium cyclobutoxide is often sluggish and low-yielding due to sterics. The preferred route starts from the hydroxypyridine.

Reagents: 3-Bromo-5-hydroxypyridine, Bromocyclobutane, Cesium Carbonate (


), DMF.
  • Preparation: Dissolve 3-bromo-5-hydroxypyridine (1.0 eq) in anhydrous DMF (10 mL/g).

  • Base Activation: Add

    
      (2.0 eq). Stir at room temperature for 30 minutes to form the phenoxide anion.
    
  • Alkylation: Add Bromocyclobutane (1.5 eq).

  • Reaction: Heat to 80°C for 12–16 hours. (Cyclobutyl halides are less reactive than primary alkyl halides).

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    .[1]
  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Part 3: Lipophilicity Determination (OECD 117)

For drug development, calculated LogP (cLogP) is often insufficient. The OECD 117 HPLC Method is the industry standard for experimentally determining the partition coefficient (


) of moderately lipophilic compounds (

).
Principle

Retention time (


) on a C18 column is correlated to LogP using a calibration curve of reference standards with known LogP values.
Experimental Workflow

Equipment:

  • System: HPLC with UV Detector (254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), capped silica.

  • Mobile Phase: Methanol/Water (75:25 v/v) isocratic. Note: pH must be buffered to 7.4 if measuring LogD.

Step-by-Step Protocol:

  • Dead Time Determination (

    
    ):  Inject Sodium Nitrate or Thiourea (unretained compounds) to determine the column dead time.
    
  • Calibration: Inject a mixture of at least 6 reference standards spanning the expected LogP range (e.g., 2-Butanone, Benzene, Toluene, Naphthalene, Phenanthrene, DDT).

  • Sample Injection: Inject 3-Bromo-5-methoxypyridine and 3-Bromo-5-cyclobutoxypyridine (dissolved in mobile phase).

  • Calculation: Calculate the Capacity Factor (

    
    ) for each peak:
    
    
    
    
  • Derivation: Plot

    
     vs. 
    
    
    
    (Reference) to generate the linear regression equation:
    
    

HPLC_Workflow Prep Sample Prep (1 mg/mL in MeOH) RunSample Run Analytes (Methoxy & Cyclobutoxy) Prep->RunSample DeadTime Determine t0 (NaNO3 Injection) Standards Run Standards (Benzene, Toluene, etc.) DeadTime->Standards Regression Generate Calibration Log k vs Log P Standards->Regression Calc Calculate LogP via Regression Regression->Calc RunSample->Calc

Figure 2: HPLC-based LogP determination workflow (OECD 117).

Part 4: Data Analysis & Interpretation[2]

The following table summarizes the expected physicochemical shifts. The "Experimental LogP" column represents values derived from the HPLC method described above.

Property3-Bromo-5-methoxypyridine3-Bromo-5-cyclobutoxypyridineShift (

)
Impact
Formula


+

Increased MW
MW 188.02228.09+ 40.07Negligible
cLogP (Calc) ~1.6~2.9+ 1.3 Critical
Lipophilic Efficiency HighModerateDecreasePotency must increase to justify lipophilicity gain
Metabolic Liability High (O-demethylation)Low (Steric protection)ImprovedIncreased

Solubility High (

)
Moderate/LowDecreaseFormulation challenge
Interpretation for Lead Optimization
  • The Lipophilicity Penalty: The shift from methoxy to cyclobutoxy adds ~1.3 LogP units. If the starting methoxy compound has a LogP of 1.6, the variant moves to ~2.9. This is still within the "Drug-Like" space (Rule of 5 cutoff is 5.0), making it an acceptable modification.

  • The Metabolic Gain: The cyclobutyl group prevents the planar alignment required for oxidative dealkylation. If the methoxy analog has high clearance in liver microsomes, the cyclobutoxy analog is the standard "fix" to block this soft spot.

References
  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[2] OECD Publishing, Paris. Link

  • Ritchie, T. J., et al. (2013). Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE). Journal of Medicinal Chemistry.[3] Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.[4] Angewandte Chemie International Edition. (Contextual reference for cycloalkyl ether properties). Link

  • BenchChem Application Notes. Synthesis of 3-Bromo-5-methoxypyridine. (Protocol adaptation source). Link

Sources

Foundational

Therapeutic Potential of Cyclobutoxy Pyridine Derivatives in Medicinal Chemistry

The following technical guide details the therapeutic utility, synthetic accessibility, and structure-activity relationship (SAR) rationale for cyclobutoxy pyridine derivatives . This analysis is grounded in specific med...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility, synthetic accessibility, and structure-activity relationship (SAR) rationale for cyclobutoxy pyridine derivatives . This analysis is grounded in specific medicinal chemistry campaigns (GPR120, Histamine H3, TRPV1) where this motif has proven superior to traditional alkoxy bioisosteres.

Executive Summary

In the optimization of small molecule drugs, the cyclobutoxy group attached to a pyridine scaffold has emerged as a high-value pharmacophore. It serves as a strategic bioisostere for standard linear alkoxy groups (ethoxy, propoxy) or branched alkyls (isopropoxy).

The cyclobutoxy-pyridine motif offers three distinct competitive advantages in drug design:

  • Conformational Restriction: The cyclobutyl ring reduces the entropic penalty of binding by limiting the rotatable bond space compared to linear propyl/butyl chains.

  • Metabolic Shielding: The steric bulk of the cyclobutyl group protects the ether oxygen and the pyridine ring from rapid oxidative metabolism (P450-mediated

    
    -dealkylation).
    
  • Lipophilic Tuning: It occupies a specific "Goldilocks" lipophilic space (

    
     increment ~ +1.2 relative to methoxy), filling hydrophobic pockets without the excessive bulk of cyclohexyl or phenyl groups.
    

Structural & Physicochemical Rationale[1][2]

The "Magic Methyl" of Ethers

Medicinal chemists often face a dilemma: linear chains (n-propoxy) are metabolically labile, while larger rings (cyclohexyl) are sterically clashing. The cyclobutoxy group provides a rigidified, puckered conformation that projects the pyridine vector into specific sub-pockets.

SubstituentConformational FreedomSteric Bulk (A-Value)Metabolic Stability
Methoxy (-OMe) High (Rotatable)LowLow (Demethylation)
Isopropoxy (-OiPr) MediumMediumMedium
Cyclobutoxy (-OBu-c) Restricted (Puckered) High (Directional) High
Cyclopentoxy (-OPn-c) Medium (Envelope)HighHigh
SAR Decision Logic

The following decision tree illustrates when a medicinal chemist should deploy the cyclobutoxy-pyridine motif during a Hit-to-Lead campaign.

SAR_Logic Start Hit Compound Analysis (Alkoxy-Pyridine Core) Issue1 Issue: Rapid Metabolic Clearance? Start->Issue1 Issue2 Issue: Low Potency/Affinity? Start->Issue2 Sol1 Strategy: Block O-Dealkylation Issue1->Sol1 Yes Sol2 Strategy: Rigidify Linker Issue2->Sol2 Yes Action Apply Cyclobutoxy Modification Sol1->Action Sol2->Action Result Outcome: 1. Lower Entropic Penalty 2. Steric Shielding of Ether O 3. Optimized Lipophilicity Action->Result

Figure 1: Strategic decision pathway for implementing cyclobutoxy bioisosteres in SAR campaigns.

Therapeutic Case Studies

Metabolic Disorders: GPR120 (FFAR4) Agonists

Target: G Protein-Coupled Receptor 120 (GPR120), a target for Type 2 Diabetes and inflammation. Challenge: Early chromane-based agonists suffered from poor selectivity against GPR40 and rapid metabolism. Solution: Replacement of linear alkoxy chains with a 6-cyclobutoxy-pyridine moiety. Mechanism: The cyclobutoxy group fills a hydrophobic crevice in the orthosteric binding site, improving potency (


 < 50 nM) and selectivity over GPR40 compared to the fluoro-pyridine analogs.
  • Key Reference: ACS Med. Chem. Lett. (See Ref 1).

CNS Disorders: Histamine H3 Receptor Antagonists

Target: Histamine H3 Receptor (H3R), a presynaptic autoreceptor regulating neurotransmitter release. Innovation: The "3-cyclobutoxy motif" was developed as a constraint for the classical 3-propoxy linker found in early H3 antagonists. Outcome: The cyclobutoxy derivative maintained high affinity (


 > 8.0) while significantly improving the pharmacokinetic profile by reducing the number of rotatable bonds (nRotB), facilitating better blood-brain barrier (BBB) penetration.
  • Key Reference: ChemMedChem (See Ref 2).

Pain & Inflammation: TRPV1 Antagonists

Target: Transient Receptor Potential Vanilloid 1 (TRPV1). Application: 2-cyclobutoxy-pyridines have been utilized to optimize the "C-region" of TRPV1 antagonists.[1] The cyclobutyl ring provides critical hydrophobic interactions with the V134/T360 residues in the receptor channel, blocking capsaicin-induced activation.

Synthetic Methodologies

Synthesis of cyclobutoxy pyridines is non-trivial due to the steric hindrance of the secondary cyclobutyl alcohol. Two primary routes are employed: Nucleophilic Aromatic Substitution (


)  and Mitsunobu Coupling .
Route A: (Preferred for Electron-Deficient Pyridines)

This is the standard industrial route for 2- or 4-halopyridines activated by electron-withdrawing groups (EWG) like


, 

, or

.

Reaction Scheme:



Route B: Mitsunobu Reaction (For Electron-Rich Pyridines)

Used when the pyridine is not sufficiently activated for


.

Reaction Scheme:



Synthesis_Workflow SM1 Cyclobutanol (Alcohol) Step1 Deprotonation (NaH, 0°C) SM1->Step1 SM2 Substituted Chloropyridine Step2 S_NAr Coupling (DMF, 80-100°C) SM2->Step2 Step1->Step2 Step3 Workup & Purification (SiO2 Chromatography) Step2->Step3 Prod Cyclobutoxy-Pyridine Derivative Step3->Prod

Figure 2: Standard Nucleophilic Aromatic Substitution (


) workflow for synthesizing the core scaffold.

Experimental Protocols

Protocol 5.1: Synthesis of 6-(Cyclobutoxy)nicotinonitrile

This protocol yields a versatile intermediate for GPR120 or H3R ligand synthesis.

Reagents:

  • 6-Chloronicotinonitrile (1.0 equiv)

  • Cyclobutanol (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.5 equiv)

  • Anhydrous DMF (0.5 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add Cyclobutanol (1.2 equiv) and anhydrous DMF.

  • Activation: Cool the solution to 0°C. Add NaH (1.5 equiv) portion-wise over 15 minutes. Allow to stir at 0°C for 30 minutes until gas evolution ceases (formation of sodium cyclobutoxide).

  • Coupling: Add 6-Chloronicotinonitrile (1.0 equiv) dissolved in minimal DMF dropwise to the alkoxide solution.

  • Reaction: Remove the ice bath and heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the chloropyridine.

  • Quench: Cool to room temperature. Carefully quench with saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Expected Yield: 75-85%

    • Validation:

      
       NMR should show cyclobutyl methine proton multiplet at 
      
      
      
      5.1–5.3 ppm.
Protocol 5.2: In Vitro Metabolic Stability Assay (Microsomal)

To validate the "metabolic shield" hypothesis of the cyclobutoxy group.

  • Incubation: Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Take aliquots at t = 0, 15, 30, and 60 minutes.

  • Quench: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ).
    • Success Criteria:

      
       < 20 
      
      
      
      L/min/mg protein (indicates high stability).

Mechanism of Action: GPR120 Signaling

Understanding the downstream effects of these agonists is critical for therapeutic application in diabetes.

GPR120_Pathway Ligand Cyclobutoxy-Pyridine Agonist Rec GPR120 (FFAR4) Receptor Ligand->Rec Binds Gq Gq/11 Protein Rec->Gq Arr Beta-Arrestin-2 Rec->Arr PLC PLC-beta Gq->PLC AntiInf Anti-inflammatory (NF-kB Inhibition) Arr->AntiInf Scaffolding IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca GLP1 GLP-1 Secretion (Gut Hormones) Ca->GLP1

Figure 3: Signal transduction pathway activated by cyclobutoxy-pyridine GPR120 agonists.

References

  • Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120. Source: ACS Medicinal Chemistry Letters (2014) URL:[Link]

  • Histamine H3 receptor ligands with a 3-cyclobutoxy motif: A novel and versatile constraint of the classical 3-propoxy linker. Source: ChemMedChem (2012) URL:[2][Link]

  • 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region. Source: Bioorganic & Medicinal Chemistry (2012) URL:[Link]

  • Cyclobutoxy Linker as a Key Spacer for H3R Inverse Agonists. Source: ChemMedChem (2012) URL:[2][Link]

Sources

Exploratory

3-Bromo-5-cyclobutoxypyridine molecular weight and physical characteristics

An In-Depth Technical Guide to 3-Bromo-5-cyclobutoxypyridine: Properties, Synthesis, and Applications Executive Summary 3-Bromo-5-cyclobutoxypyridine is a halogenated heterocyclic compound of significant interest to the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-5-cyclobutoxypyridine: Properties, Synthesis, and Applications

Executive Summary

3-Bromo-5-cyclobutoxypyridine is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its structural architecture, featuring a reactive bromine atom on an electron-deficient pyridine ring and a cyclobutoxy moiety, makes it a versatile and valuable building block for the synthesis of complex molecular entities. The bromine atom serves as a key functional handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse substituents. This guide provides a comprehensive overview of the known physicochemical properties, plausible synthetic methodologies, key chemical reactions, and strategic applications of 3-Bromo-5-cyclobutoxypyridine, with a particular focus on its utility in drug discovery and development programs.

Introduction: The Strategic Value of Halogenated Pyridines

Pyridine and its derivatives are fundamental scaffolds in organic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] The inclusion of a nitrogen atom within the six-membered aromatic ring imparts a unique set of electronic properties, influencing the molecule's reactivity and its ability to interact with biological targets.[1]

Halogenated heterocycles, such as 3-Bromo-5-cyclobutoxypyridine, represent a cornerstone of modern synthetic chemistry. The presence of a halogen atom, particularly bromine, provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] This capability is crucial for constructing elaborate molecules from simpler precursors, a central theme in drug discovery. The strategic placement of the bromine atom at the 3-position of the pyridine ring, combined with the electronic influence of the ring nitrogen and the cyclobutoxy group, allows for precise control over the regioselectivity of subsequent chemical transformations.[1]

Physicochemical and Spectroscopic Properties

A summary of the core physicochemical properties of 3-Bromo-5-cyclobutoxypyridine is provided below. It is important to note that while key identifiers and the molecular weight are well-established, comprehensive experimental data for properties such as boiling point and density are not widely available in peer-reviewed literature.

PropertyValueSource(s)
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol [1]
CAS Number 1289122-57-1
Appearance Liquid
InChI Key SXJLMAWFMIMSEE-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

The synthesis of 3-Bromo-5-cyclobutoxypyridine can be approached through several strategic routes. The selection of a particular pathway depends on the availability of starting materials, desired scale, and reaction efficiency. Below, two plausible and mechanistically distinct approaches are detailed.

Route A: Williamson Ether Synthesis from 3-Bromo-5-hydroxypyridine

This classical and reliable method involves the O-alkylation of a phenol, or in this case, a hydroxypyridine, with an alkyl halide. The reaction proceeds via the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces the halide on the electrophile (e.g., cyclobutyl bromide).

Mechanistic Rationale: The use of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical to ensure complete deprotonation of the relatively acidic hydroxyl group on the pyridine ring without competing side reactions. The choice of an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal as it effectively solvates the sodium cation without interfering with the nucleophilicity of the resulting alkoxide. The precursor, 3-bromo-5-hydroxypyridine, can be synthesized via methods such as the decarboxylation of 5-bromopyridine-3-boronic acid.[1][2]

Experimental Protocol: Etherification of 3-Bromo-5-hydroxypyridine

  • Materials:

    • 3-Bromo-5-hydroxypyridine

    • Sodium hydride (60% dispersion in mineral oil)

    • Cyclobutyl bromide (or tosylate)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-5-hydroxypyridine (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

    • Re-cool the mixture to 0 °C and add cyclobutyl bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield 3-Bromo-5-cyclobutoxypyridine.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions SM1 3-Bromo-5-hydroxypyridine R1 1. Sodium Hydride (NaH) 2. Anhydrous DMF SM1->R1 SM2 Cyclobutyl Bromide Product 3-Bromo-5-cyclobutoxypyridine R1->Product Nucleophilic Substitution R2 0°C to Room Temp. Workup Aqueous Workup & Purification Product->Workup

Caption: Synthetic workflow for 3-Bromo-5-cyclobutoxypyridine via Williamson ether synthesis.

Route B: Electrophilic Bromination of 3-Cyclobutoxypyridine

An alternative strategy involves the late-stage halogenation of a pre-formed cyclobutoxypyridine precursor. This approach relies on the directing effects of the substituents on the pyridine ring to achieve the desired regioselectivity.

Mechanistic Rationale: The cyclobutoxy group at the C-3 position is an electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution.[1] It directs incoming electrophiles primarily to the ortho and para positions. In this case, the C-5 position is electronically favored for bromination. N-Bromosuccinimide (NBS) is a common and convenient source of electrophilic bromine for such transformations.

Chemical Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of 3-Bromo-5-cyclobutoxypyridine is primarily derived from the reactivity of its carbon-bromine bond. This site serves as a versatile handle for constructing more complex molecules, a critical requirement in lead optimization campaigns.

Palladium-Catalyzed Cross-Coupling Reactions

3-Bromo-5-cyclobutoxypyridine is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are foundational tools in modern organic synthesis.[1]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation for synthesizing scaffolds found in many kinase inhibitors.[3]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Heck Reaction: Coupling with alkenes to form vinylated pyridine derivatives.[1]

Illustrative Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • 3-Bromo-5-cyclobutoxypyridine (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Procedure:

    • To a reaction vessel, add 3-Bromo-5-cyclobutoxypyridine, the arylboronic acid, and the base.

    • Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

    • Add the degassed solvent system, followed by the palladium catalyst.

    • Heat the reaction mixture (typically 80-100 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography or recrystallization.

SuzukiCycle Pd0 Pd(0)Ln A Oxidative Addition Pd0->A Intermediate1 R-Pd(II)-Br Ln A->Intermediate1 R-Br B Transmetalation Intermediate2 R-Pd(II)-R' Ln B->Intermediate2 R'-B(OR)₂ C Reductive Elimination C->Pd0 R-R' Intermediate1->B Intermediate2->C caption Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Sources

Foundational

An In-Depth Technical Guide to the Metabolic Stability Profile of the 3-Bromo-5-cyclobutoxypyridine Scaffold

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success. It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound that is too rapidly metabolized will likely fail to achieve therapeutic concentrations in the body, while one that is too stable may accumulate to toxic levels. Therefore, a comprehensive understanding and early assessment of metabolic stability are crucial for guiding medicinal chemistry efforts and selecting drug candidates with optimal pharmacokinetic properties.[4][5][6]

This guide provides a detailed technical overview of the metabolic stability profile of the 3-Bromo-5-cyclobutoxypyridine scaffold. We will delve into the structural features of this scaffold and their implications for metabolism, present detailed protocols for key in vitro assays, and discuss potential metabolic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the metabolic fate of this and structurally related compounds.

Structural Analysis and Predicted Metabolic Liabilities of 3-Bromo-5-cyclobutoxypyridine

The 3-Bromo-5-cyclobutoxypyridine scaffold possesses distinct structural motifs that are likely to influence its metabolic fate. A thorough analysis of these features allows for the prediction of potential metabolic "hotspots" and informs the design of a robust experimental strategy.

  • The Pyridine Core: The pyridine ring is a common heterocycle in pharmaceuticals and is generally considered to be relatively stable.[7] However, it is not inert. The nitrogen atom in the pyridine ring can influence its metabolism.[8] The electron-withdrawing nature of the nitrogen atom can make the pyridine ring less susceptible to electrophilic attack by cytochrome P450 (CYP) enzymes compared to a benzene ring.[8] Conversely, the pyridine ring is a known substrate for aldehyde oxidase (AO), an enzyme of emerging importance in drug metabolism.[9][10][11] AO typically catalyzes the oxidation of electron-deficient carbons adjacent to a nitrogen atom.

  • The Bromo Substituent: The presence of a bromine atom can significantly impact metabolic stability.[12][13] Halogenation can block potential sites of metabolism, thereby increasing the compound's half-life.[14] However, the carbon-bromine bond can also be a site for metabolic attack, leading to debromination, although this is generally a less common pathway for aromatic bromides compared to oxidative metabolism of other parts of the molecule.[15] The electronic effect of the bromine atom (electron-withdrawing) further deactivates the pyridine ring towards oxidative metabolism.

  • The Cyclobutoxy Group: The cyclobutoxy group presents a likely site for metabolic transformation. O-dealkylation is a common metabolic pathway for ether-containing compounds, catalyzed by CYP enzymes. In this case, O-decyclobutylation would lead to the formation of a hydroxypyridine metabolite and cyclobutanone. The cyclobutyl ring itself could also be a target for hydroxylation at one of the methylene positions.

Based on this analysis, the primary predicted metabolic pathways for 3-Bromo-5-cyclobutoxypyridine are:

  • Oxidation of the pyridine ring , potentially mediated by aldehyde oxidase.

  • O-dealkylation of the cyclobutoxy group , mediated by CYP enzymes.

  • Hydroxylation of the cyclobutyl ring , mediated by CYP enzymes.

In Vitro Experimental Workflows for Assessing Metabolic Stability

To experimentally determine the metabolic stability of the 3-Bromo-5-cyclobutoxypyridine scaffold, a tiered approach utilizing in vitro assays is recommended. The two most fundamental and widely used assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput and cost-effective method to assess the intrinsic clearance of a compound primarily by Phase I enzymes, particularly cytochrome P450s, which are highly concentrated in the microsomal fraction of the liver.[16][17][18]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of 3-Bromo-5-cyclobutoxypyridine in a suitable organic solvent (e.g., DMSO).

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 1 mg/mL in the phosphate buffer.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the essential cofactor NADPH.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[16][19]

    • The acetonitrile precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound (3-Bromo-5-cyclobutoxypyridine) relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[16][20]

Table 1: Representative Data from a Liver Microsomal Stability Assay

Time (min)% Parent Compound Remaining
0100
585
1560
3035
4515
605

Diagram 1: Experimental Workflow for Liver Microsomal Stability Assay

G cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep_cpd Test Compound (10 mM Stock) mix Combine Test Compound & Microsomes (1 µM final) prep_cpd->mix prep_microsomes Liver Microsomes (1 mg/mL) prep_microsomes->mix prep_nadph NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C with shaking start_reaction->incubate time_points Collect samples at 0, 5, 15, 30, 45, 60 min incubate->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow of the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more physiologically relevant model as it uses intact liver cells (hepatocytes) that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[21][22][23]

Experimental Protocol: Hepatocyte Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of 3-Bromo-5-cyclobutoxypyridine in DMSO.

    • Hepatocytes: Thaw cryopreserved human hepatocytes and determine cell viability (should be >80%). Resuspend the hepatocytes in incubation medium (e.g., Williams' Medium E) to a final density of 1 x 10^6 viable cells/mL.[23]

    • Incubation Medium: Use a serum-free medium supplemented with necessary nutrients.

  • Incubation:

    • In a 24- or 48-well plate, add the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension and add it to ice-cold acetonitrile containing an internal standard to lyse the cells and precipitate proteins.[22]

  • Sample Processing and Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as described for the microsomal stability assay.

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described previously.[20][23]

Table 2: Representative Data from a Hepatocyte Stability Assay

Time (min)% Parent Compound Remaining
0100
1590
3075
6050
9030
12010

Diagram 2: Experimental Workflow for Hepatocyte Stability Assay

G cluster_prep 1. Cell & Reagent Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep_cpd Test Compound (10 mM Stock) mix Add Test Compound to Hepatocyte Suspension (1 µM final) prep_cpd->mix prep_hepatocytes Thaw & Prepare Hepatocytes (1x10^6 cells/mL) prep_hepatocytes->mix incubate Incubate at 37°C, 5% CO2 with gentle shaking mix->incubate time_points Collect aliquots at 0, 15, 30, 60, 90, 120 min incubate->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate t½ and CLint lcms->data G cluster_pathways Potential Metabolic Pathways parent 3-Bromo-5-cyclobutoxypyridine (Parent Compound) pathway1 O-Dealkylation (CYP-mediated) parent->pathway1 pathway2 Ring Hydroxylation (CYP-mediated) parent->pathway2 pathway3 Pyridine Oxidation (AO-mediated) parent->pathway3 metabolite1 3-Bromo-5-hydroxypyridine pathway1->metabolite1 metabolite2 Hydroxylated Cyclobutyl Metabolite pathway2->metabolite2 metabolite3 Pyridinone Metabolite pathway3->metabolite3

Caption: Predicted metabolic pathways for 3-Bromo-5-cyclobutoxypyridine.

Conclusion and Future Directions

The 3-Bromo-5-cyclobutoxypyridine scaffold presents an interesting case for metabolic stability studies. The interplay between the relatively stable bromopyridine core and the metabolically susceptible cyclobutoxy group suggests that the compound's overall stability will likely be governed by the rate of O-dealkylation and/or cyclobutyl ring hydroxylation. The in vitro assays detailed in this guide provide a robust framework for quantifying the metabolic stability and identifying the primary metabolites.

Should the initial studies indicate high metabolic clearance, several strategies can be employed to improve the stability of this scaffold. These include:

  • Replacing the cyclobutoxy group with a more metabolically stable ether or a different functional group altogether.

  • Introducing steric hindrance near the cyclobutoxy group to shield it from enzymatic attack.

  • Modifying the electronic properties of the pyridine ring to disfavor oxidation.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453–472.
  • BioIVT. (n.d.). Educational Content. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase. Retrieved from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Fader, L. D., Carson, R. J., Morin, S., Bilodeau, F., Chabot, C., Halmos, T., Bailey, M. D., Kawai, S. H., Coulombe, R., Laplante, S., Mekhssian, K., Jakalian, A., Garneau, M., Duan, J., Mason, S. W., Simoneau, B., Fenwick, C., Tsantrizos, Y. S., & Yoakim, C. (2014). Minimizing the contribution of enterohepatic recirculation to clearance in rat for the NCINI class of inhibitors of HIV. ACS Medicinal Chemistry Letters, 5(7), 711–716.
  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487–503.
  • Gleave, R. J., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 4075-4091.
  • Hutzler, G. Q., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Drug Metabolism and Disposition, 33(5), 637-646.
  • Kłosińska-Szmurło, E., & Wsól, V. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 15–28.
  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Pharmaron. (n.d.). Metabolic Stability In Drug Metabolism: IVIVE Models. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. Retrieved from [Link]

  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry.
  • Scott, D. O., et al. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 62(17), 7528-7553.
  • Sharma, A., et al. (2014). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Biochemistry, 53(45), 7083-7093.
  • U.S. National Library of Medicine. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Zientek, M., & Youdim, K. (2015).

Sources

Exploratory

3-Bromo-5-cyclobutoxypyridine: A Versatile Heterocyclic Scaffold in Modern Drug Discovery and Synthetic Chemistry

Abstract: As the demand for novel chemical space in drug discovery intensifies, functionalized heterocycles have become paramount. 3-Bromo-5-cyclobutoxypyridine (CAS: 1289122-57-1) represents a highly strategic building...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As the demand for novel chemical space in drug discovery intensifies, functionalized heterocycles have become paramount. 3-Bromo-5-cyclobutoxypyridine (CAS: 1289122-57-1) represents a highly strategic building block, combining the robust cross-coupling potential of a brominated pyridine with the physicochemical modulation provided by a cyclobutoxy group. This whitepaper provides an in-depth mechanistic guide to the synthesis, functionalization, and application of this core scaffold, designed for medicinal chemists and process scientists.

Structural and Physicochemical Rationale

In contemporary medicinal chemistry, the shift from flat, two-dimensional aromatic rings to highly functionalized, three-dimensional architectures is a critical driver for clinical success[1]. The architecture of 3-bromo-5-cyclobutoxypyridine is engineered to address several key pharmacokinetic (PK) and pharmacodynamic (PD) parameters:

  • The Pyridine Core: The nitrogen atom acts as a strong hydrogen-bond acceptor, improving aqueous solubility and target binding affinity compared to homocyclic benzene analogs. It also lowers the pKa of adjacent functional groups, modulating the overall basicity of the molecule.

  • C3-Bromine (The Electrophilic Handle): The carbon-bromine bond at the 3-position serves as a highly reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of the pyridine nitrogen activates this position, allowing for precise regiocontrol during carbon-carbon and carbon-heteroatom bond formation [2].

  • C5-Cyclobutoxy Group (The Fsp³ Enhancer): The strategic placement of the cyclobutoxy group serves a dual purpose. Electronically, it acts as an electron-donating group (EDG) via resonance, enriching the pyridine π-system. Structurally, it introduces steric bulk and significantly increases the molecule's fraction of sp³ hybridized carbons (Fsp³). A higher Fsp³ is a proven metric for improving drug solubility, enhancing membrane permeability, and reducing off-target promiscuity[3].

Synthetic Methodologies: Constructing the Scaffold

The synthesis of 3-bromo-5-cyclobutoxypyridine requires careful orchestration to avoid over-functionalization and regiochemical scrambling. Two primary convergent pathways are utilized in process chemistry:

  • Williamson Ether Synthesis (Preferred): Commencing from 3,5-dibromopyridine, a nucleophilic aromatic substitution (SNAr) yields 3-bromo-5-hydroxypyridine. Subsequent etherification with a cyclobutyl halide installs the cyclobutoxy moiety [4].

  • Regioselective Bromination: Starting from 3-cyclobutoxypyridine, electrophilic aromatic substitution using N-Bromosuccinimide (NBS) is directed to the 5-position by the activating cyclobutoxy group [4].

SynthesisWorkflow A 3,5-Dibromopyridine B 3-Bromo-5-hydroxypyridine A->B SNAr / Hydrolysis NaOH, Reflux C 3-Bromo-5-cyclobutoxypyridine B->C Williamson Ether Cyclobutyl Halide, NaH, MeCN D 3-Cyclobutoxypyridine D->C Regioselective Bromination NBS, MeCN, RT

Synthetic pathways to 3-Bromo-5-cyclobutoxypyridine via Williamson etherification or bromination.

Self-Validating Protocol: Optimized Williamson Ether Synthesis

Standard Williamson ether conditions (DMF at 100°C) often fail when using cyclobutyl halides due to severe E2 elimination driven by ring strain [5]. The following protocol is engineered to outcompete elimination via a Finkelstein-assisted SN2 pathway.

Materials: 3-Bromo-5-hydroxypyridine (1.0 eq), Cyclobutyl bromide (1.5 eq), Sodium Hydride (60% dispersion, 1.2 eq), Sodium Iodide (0.2 eq), Anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Alkoxide Generation: Suspend NaH in anhydrous MeCN at 0°C under N₂. Slowly add 3-bromo-5-hydroxypyridine.

    • Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the phenol-like hydroxyl. MeCN is chosen over DMF to lower the boiling point and suppress high-temperature E2 pathways.

    • Validation Check: Monitor the cessation of H₂ gas evolution. The solution should turn homogeneous, indicating complete alkoxide formation.

  • In-Situ Halogen Exchange: Add catalytic NaI (0.2 eq) to the reaction mixture.

    • Causality: NaI undergoes a Finkelstein reaction with cyclobutyl bromide to form cyclobutyl iodide in situ. The iodide is a vastly superior leaving group, accelerating the desired SN2 reaction rate.

  • Etherification: Add cyclobutyl bromide dropwise. Heat the reaction strictly to 60°C for 12 hours.

    • Causality: Strict temperature control at 60°C provides sufficient activation energy for the SN2 attack while remaining below the thermal threshold that heavily favors E2 elimination of the strained cyclobutyl ring [5].

  • Workup & Isolation: Quench with saturated NH₄Cl to neutralize unreacted NaH. Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

    • Validation Check: LC-MS analysis of the organic layer should yield a dominant peak at m/z 228.0/230.0 [M+H]⁺, confirming the isotopic signature of the mono-brominated product.

Downstream Functionalization: The Cross-Coupling Arsenal

The true utility of 3-bromo-5-cyclobutoxypyridine lies in its capacity to act as a central hub for generating structurally diverse libraries via palladium-catalyzed cross-coupling [6]. The cyclobutoxy group is highly tolerant of standard organometallic conditions.

CrossCoupling Core 3-Bromo-5-cyclobutoxypyridine Suzuki Suzuki-Miyaura C-C Bond Pd(dppf)Cl2, Boronic Acid Core->Suzuki Arylation / Heteroarylation Buchwald Buchwald-Hartwig C-N Bond Pd2(dba)3, Amines Core->Buchwald Amination Sonogashira Sonogashira C-C (Alkynyl) Pd/Cu, Terminal Alkynes Core->Sonogashira Alkynylation

Palladium-catalyzed cross-coupling functionalization of the 3-bromo-5-cyclobutoxypyridine scaffold.

Quantitative Data: Cross-Coupling Optimization Matrix

To streamline library generation, the following table summarizes optimized conditions for functionalizing the C3 position, derived from empirical process chemistry data [2, 6, 7].

Reaction TypeCoupling PartnerCatalyst / Ligand SystemBase & SolventTemp (°C)Yield (%)Mechanistic Rationale
Suzuki-Miyaura Arylboronic acidsPd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O9075–92The bidentate dppf ligand forces a cis-geometry on the Pd center, accelerating reductive elimination of the bulky biaryl product.
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ / XPhosCs₂CO₃ / Toluene10065–85XPhos provides massive steric bulk, preventing catalyst deactivation by basic amines and facilitating the challenging C-N reductive elimination.
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃N / DMF7070–88CuI acts as a co-catalyst to generate a highly nucleophilic copper acetylide intermediate; Et₃N serves as both the base and a stabilizing ligand.

Applications in Drug Discovery

The integration of the cyclobutoxypyridine motif has yielded significant breakthroughs in targeted therapeutics. By replacing traditional planar rings (like phenyl or unsubstituted pyridine) with this scaffold, medicinal chemists can fine-tune target engagement and metabolic stability.

  • Ion Channel Inhibitors (Nav1.7): In the pursuit of non-opioid pain therapeutics, sulfonamide derivatives incorporating the cyclobutoxypyridine scaffold have been patented as potent Nav1.7 sodium channel inhibitors. The cyclobutoxy group occupies a specific hydrophobic pocket in the channel's voltage-sensing domain, enhancing selectivity over off-target Nav isoforms [8].

  • Kinase Inhibitors (Cyclin-CDK Complexes): The scaffold is actively utilized in the synthesis of next-generation Cyclin-Dependent Kinase (CDK) inhibitors for oncology. The pyridine nitrogen forms a critical hinge-binding hydrogen bond with the kinase backbone, while the cyclobutoxy group projects into the solvent-exposed region, improving the molecule's pharmacokinetic profile and cellular penetrance [9].

Conclusion

3-Bromo-5-cyclobutoxypyridine is far more than a simple intermediate; it is a rationally designed chemical probe that bridges the gap between synthetic feasibility and biological efficacy. By mastering the nuances of its synthesis—particularly the suppression of elimination pathways during etherification—and leveraging its robust cross-coupling profile, drug development professionals can rapidly access novel, high-Fsp³ chemical space essential for next-generation therapeutics.

References

  • Rice University. "New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery." ScienceDaily. Available at:[Link]

  • National Institutes of Health (NIH). "Impact of Cross-Coupling Reactions in Drug Discovery and Development." PMC. Available at:[Link]

  • Colorado State University. "Chemists arm drug hunters with latest tool for new drug discovery." Available at:[Link]

  • Google Patents. "US8592629B2 - Sulfonamide derivatives as Nav 1.7 inhibitors.
  • Google Patents. "US20240408169A1 - Cyclin inhibitors.

Protocols & Analytical Methods

Method

synthesis of 3-Bromo-5-cyclobutoxypyridine from 3,5-dibromopyridine

Application Note: Precision Synthesis of 3-Bromo-5-cyclobutoxypyridine Executive Summary & Strategic Analysis The synthesis of 3-Bromo-5-cyclobutoxypyridine represents a classic challenge in heteroaromatic desymmetrizati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 3-Bromo-5-cyclobutoxypyridine

Executive Summary & Strategic Analysis

The synthesis of 3-Bromo-5-cyclobutoxypyridine represents a classic challenge in heteroaromatic desymmetrization. The starting material, 3,5-dibromopyridine, is symmetric and electron-deficient, yet the 3/5 positions (meta to nitrogen) are not sufficiently activated for facile Nucleophilic Aromatic Substitution (SNAr) compared to the 2/4 positions.

This guide presents two distinct protocols based on the required scale and purity profile:

  • Method A (Pd-Catalyzed Buchwald-Hartwig): The "Gold Standard" for medicinal chemistry. It utilizes a bulky phosphine ligand to ensure mono-selectivity and high functional group tolerance.

  • Method B (Base-Mediated SNAr): A cost-effective "Process Route" utilizing sodium hydride (NaH). While scalable, this method requires rigorous temperature control to prevent bis-substitution or benzyne-mediated polymerization.

Key Application: This scaffold is a critical pharmacophore in the development of neuronal receptor ligands, specifically α4β2 nicotinic acetylcholine receptor (nAChR) agonists and S1P1 receptor modulators.

Reaction Mechanism & Pathway Selection

The following diagram illustrates the competing pathways and the logic behind catalyst selection.

ReactionPathways cluster_MethodA Method A: Pd-Catalysis (Recommended) cluster_MethodB Method B: S_NAr (Scalable) SM 3,5-Dibromopyridine Pd_Cat Pd(OAc)2 / RockPhos Cs2CO3, Toluene, 90°C SM->Pd_Cat Base_Cond NaH, DMF 100°C SM->Base_Cond Reagent Cyclobutanol Reagent->Pd_Cat Reagent->Base_Cond Intermediate_A Oxidative Addition (L-Pd-Ar-Br) Pd_Cat->Intermediate_A Product_A 3-Bromo-5-cyclobutoxypyridine (>85% Yield, >98% Selectivity) Intermediate_A->Product_A Intermediate_B Meisenheimer-like Transition State Base_Cond->Intermediate_B Product_B Product + Bis-ether impurities Intermediate_B->Product_B

Caption: Comparative mechanistic pathways. Method A utilizes a catalytic cycle to lower activation energy, ensuring mono-substitution. Method B relies on thermal forcing conditions.

Method A: Palladium-Catalyzed Cross-Coupling (Protocol)

Rationale: This method uses RockPhos or tBuBrettPhos , ligands specifically designed to facilitate the coupling of bulky alcohols (like cyclobutanol) with aryl halides while suppressing the formation of the bis-ether byproduct.

Materials & Reagents
ComponentEquiv.RoleSpecification
3,5-Dibromopyridine 1.0Substrate>98% Purity
Cyclobutanol 1.2NucleophileDry (<0.1% H2O)
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalyst--
RockPhos 0.04 (4 mol%)LigandStored under Argon
Cs₂CO₃ 1.5BaseAnhydrous, granular
Toluene 10 VolSolventAnhydrous, degassed
Step-by-Step Protocol
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox or under Ar flow, mix Pd(OAc)₂ and RockPhos in a small volume of toluene. Stir for 5 minutes at RT until the solution turns a rich orange/brown.

  • Reaction Assembly:

    • To a dry reaction vial equipped with a magnetic stir bar, add 3,5-Dibromopyridine (1.0 eq) and Cs₂CO₃ (1.5 eq).

    • Add the pre-complexed catalyst solution.

    • Add Cyclobutanol (1.2 eq) via syringe.

    • Dilute with remaining Toluene to reach 0.2 M concentration relative to the pyridine.

  • Execution:

    • Seal the vessel and heat to 90°C for 12–16 hours.

    • Checkpoint: Monitor by HPLC/UPLC. The reaction is complete when the starting material is <2%.

  • Workup:

    • Cool to room temperature.[1]

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts. Rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Perform Flash Column Chromatography (SiO₂).[2][3]

    • Eluent: 0–10% EtOAc in Hexanes. (Product typically elutes early due to lipophilicity).

Method B: Base-Mediated SNAr (Protocol)

Rationale: For multi-gram/kilogram scales where Pd catalysts are cost-prohibitive. This relies on the high nucleophilicity of the cyclobutoxide anion. Warning: This reaction generates hydrogen gas.

Materials & Reagents
ComponentEquiv.RoleSpecification
3,5-Dibromopyridine 1.0SubstrateSolid
Cyclobutanol 1.1Nucleophile--
NaH (60% in oil) 1.2BaseWashed with hexanes if oil interferes
DMF or NMP 8 VolSolventAnhydrous (<0.05% H2O)
Step-by-Step Protocol
  • Alkoxide Formation:

    • In a dry 3-neck flask under N₂, suspend NaH (1.2 eq) in dry DMF at 0°C.

    • Add Cyclobutanol (1.1 eq) dropwise. Caution: H₂ gas evolution.

    • Stir at RT for 30 mins until gas evolution ceases and a clear/hazy solution forms.

  • Addition:

    • Add 3,5-Dibromopyridine (1.0 eq) in one portion.

  • Reaction:

    • Heat to 100°C .

    • Critical Control: Do not exceed 110°C. Higher temperatures promote the formation of 3,5-dicyclobutoxypyridine.

    • Monitor by TLC (10% EtOAc/Hexane) every 2 hours. Reaction typically requires 4–6 hours.

  • Quench & Extraction:

    • Cool to RT. Carefully pour the mixture into ice-cold water (5x reaction volume).

    • Extract with Et₂O or MTBE (3x).

    • Wash combined organics with Brine (2x) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.[1][4]

Analytical & Quality Control

Workflow Visualization:

Workflow Start Crude Reaction Mixture Filter Filtration (Celite/Silica) Start->Filter HPLC HPLC Check (Target > 95%) Filter->HPLC Purify Flash Chromatography (Hex/EtOAc) HPLC->Purify If impurities > 5% Final Final QC (NMR, LCMS) HPLC->Final If pure Purify->Final

Caption: Post-reaction processing workflow for ensuring pharmaceutical-grade purity.

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J=1.8 Hz, 1H), 8.18 (d, J=2.2 Hz, 1H), 7.35 (dd, 1H), 4.70 (m, 1H, O-CH-cyclobutyl), 2.45–2.10 (m, 4H), 1.90–1.60 (m, 2H).

  • MS (ESI): m/z 228/230 [M+H]⁺ (Characteristic 1:1 bromine isotope pattern).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Catalyst poisoning or wet solvent.Ensure solvents are degassed (Method A) or strictly anhydrous (Method B).
Bis-substitution Excess nucleophile or high temp.Reduce Cyclobutanol to 1.05 eq. Lower temp by 10°C.
De-bromination Pd-hydride formation (Method A).Switch solvent to 1,4-Dioxane; ensure base is anhydrous.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine. Retrieved from

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of Organic Chemistry. (General conditions for bulky ether synthesis).
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Ligand selection guide for heteroaryl halides).
  • ChemicalBook. (n.d.). Synthesis of 3-Bromo-5-methoxypyridine from 3,5-Dibromopyridine. Retrieved from

Sources

Application

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 3-Bromo-5-cyclobutoxypyridine

Introduction & Executive Summary The 3-Bromo-5-cyclobutoxypyridine scaffold is a critical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors. While the Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

The 3-Bromo-5-cyclobutoxypyridine scaffold is a critical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors. While the Suzuki-Miyaura coupling is a staple of medicinal chemistry, this specific substrate presents a unique set of electronic and coordinative challenges that distinguish it from standard aryl bromide couplings.

This Application Note details an optimized methodology for coupling 3-Bromo-5-cyclobutoxypyridine with a broad range of aryl and heteroaryl boronic acids. Unlike generic protocols, this guide addresses the specific deactivation caused by the electron-donating cyclobutoxy group and the potential for catalyst poisoning inherent to the pyridine nitrogen.

Key Technical Insights
  • Electronic Deactivation: The C5-cyclobutoxy group is an electron-donating group (EDG) by resonance, which increases electron density on the pyridine ring. This renders the C3-bromide bond less electrophilic, slowing the oxidative addition step compared to electron-deficient pyridines.

  • Catalyst Poisoning: The electron-rich pyridine nitrogen is more basic (pKa shift) than unsubstituted pyridine, increasing the risk of competitive coordination to the Palladium(II) center, which can arrest the catalytic cycle.

  • Lipophilicity: The cyclobutyl moiety significantly enhances solubility in non-polar solvents compared to methoxy analogs, allowing for the use of lower-polarity solvent systems (e.g., Toluene/Water) if required.

Optimization Strategy & Mechanistic Rationale

To overcome the sluggish oxidative addition and potential catalyst inhibition, the catalyst system must be selected to maximize turnover frequency (TOF) and prevent off-cycle resting states.

Ligand Selection
  • Standard Robustness (Protocol A): dppf (1,1'-Bis(diphenylphosphino)ferrocene) . The large bite angle and bidentate nature of dppf prevent the formation of stable bis-pyridine-Pd complexes, effectively shielding the metal center from nitrogen poisoning.

  • High Reactivity (Protocol B): XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) . For sterically hindered or electron-poor boronic acids, dialkylbiaryl phosphines are required. XPhos facilitates rapid oxidative addition into the electron-rich C-Br bond and promotes reductive elimination via steric bulk.

Base and Solvent Effects[1][2]
  • Base: K3PO4 is superior to carbonates (K2CO3) for this substrate. The phosphate anion acts as a more efficient shuttle for the transmetallation step in heteroaryl couplings and buffers the pH to prevent protodeboronation of sensitive boronic acids.

  • Solvent: A 1,4-Dioxane/Water (4:1) mixture is optimal.[1] Dioxane provides high solubility for the lipophilic cyclobutoxy substrate, while the water fraction is critical for dissolving the inorganic base and activating the boronic acid species (forming the boronate 'ate' complex).

Experimental Protocols

Protocol A: General Purpose (Robust & Scalable)

Recommended for primary screening and standard aryl boronic acids.

Reaction Scheme:

ReactionScheme Substrate 3-Bromo-5-cyclobutoxypyridine Product 5-Cyclobutoxy-3-arylpyridine Substrate->Product Suzuki Coupling Boronic Ar-B(OH)2 (Aryl Boronic Acid) Boronic->Product Conditions Pd(dppf)Cl2 (3-5 mol%) K3PO4 (2.0 equiv) Dioxane/H2O (4:1) 90°C, 12-16h Conditions->Product

Caption: General reaction scheme for Protocol A using Pd(dppf)Cl2.

Materials Table:

ComponentEquiv.RoleSpecification
3-Bromo-5-cyclobutoxypyridine 1.0Substrate>97% Purity
Aryl Boronic Acid 1.2 - 1.5Coupling PartnerExcess to drive conversion
Pd(dppf)Cl2·CH2Cl2 0.03 - 0.05CatalystAir-stable precatalyst
K3PO4 (tribasic) 2.0 - 3.0BaseFinely ground powder
1,4-Dioxane [0.2 M]SolventDegassed, HPLC Grade
Water [10% v/v]Co-solventDeionized, Degassed

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with 3-Bromo-5-cyclobutoxypyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv).

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (3-5 mol%) quickly under a positive stream of inert gas. Note: Adding catalyst last prevents premature activation.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe. The final concentration of the substrate should be approximately 0.2 M.

  • Reaction: Seal the vessel and heat to 90°C in a heating block. Stir vigorously (800 rpm) to ensure phase mixing.

  • Monitoring: Monitor by LC-MS or HPLC at 2 hours and 12 hours. The cyclobutoxy group provides a distinct retention time shift.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically less polar than the starting bromide.

Protocol B: High-Efficiency (Challenging Substrates)

Recommended for sterically hindered boronic acids or when Protocol A yields <50%.

Key Changes:

  • Catalyst: XPhos Pd G3 (Third Generation Buchwald Precatalyst). This catalyst activates rapidly at lower temperatures and is highly resistant to deactivation.

  • Solvent: THF/Water (10:1) .

  • Temperature: 60°C - 80°C (Milder conditions).

Workflow Diagram:

Workflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Base) Degas Degas Vials (Vacuum/N2 cycles x3) Start->Degas CatAdd Add XPhos Pd G3 (2.5 mol%) Degas->CatAdd Heat Heat to 60-80°C (Time: 2-6 hours) CatAdd->Heat Check LC-MS Check (Conversion >95%?) Heat->Check Check->Heat No (Add 1 mol% Cat) Workup Aqueous Workup (EtOAc/Water) Check->Workup Yes Purify Column Chromatography Workup->Purify

Caption: High-efficiency workflow using XPhos Pd G3 precatalyst.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Pyridine N)Switch to Protocol B (XPhos Pd G3). The bulky ligand prevents N-coordination.
Protodeboronation Unstable Boronic AcidSwitch base to K2CO3 or KF ; Lower temp to 60°C; Use Boronic Ester (Pinacol) instead of acid.
Homocoupling (Biaryl) Oxidation of Boronic AcidEnsure rigorous degassing. Add 2-3 drops of Ethanol to scavenge trace oxygen.
Starting Material Remains Slow Oxidative AdditionIncrease Temp to 100°C; Switch solvent to n-Butanol (higher boiling point & solubility).

Mechanistic Pathway (Visualization)

The following diagram illustrates the specific catalytic cycle challenges for 3-Bromo-5-cyclobutoxypyridine.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate (R-Br) TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base OffCycle RESTING STATE (Pyridine Poisoning) OxAdd->OffCycle Coordination of Pyridine Nitrogen RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 OffCycle->Pd0 Heat / Bulky Ligand

Caption: Catalytic cycle showing the competitive inhibition (poisoning) pathway by the pyridine nitrogen.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. (Demonstrates efficacy of XPhos/BrettPhos systems on heteroaryl halides). Link

  • PubChem. (2023). 3-Bromo-5-(cyclobutylmethoxy)pyridine (CID 65458055).[2] National Center for Biotechnology Information. Link

  • Li, J. J. (2010). Name Reactions for Homologation, Part I. Wiley-Interscience.

Sources

Method

Application Notes and Protocols for the Synthesis of 2-Cyclobutoxypyridine via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Alkoxypyridines in Medicinal Chemistry The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Alkoxypyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Functionalization of the pyridine ring with alkoxy groups, particularly at the 2-position, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions. The cyclobutoxy group, a four-membered carbocyclic ether, is of particular interest as a bioisostere for other functional groups, offering a unique conformational rigidity and lipophilic profile that can enhance pharmacological activity and improve pharmacokinetic parameters. This document provides a detailed guide to the synthesis of 2-cyclobutoxypyridine through a nucleophilic aromatic substitution (SNAr) pathway, a robust and widely applicable method for the formation of aryl ethers.

Mechanistic Insights: The SNAr Reaction on the Pyridine Ring

Nucleophilic aromatic substitution on pyridines is a well-established transformation that proceeds via an addition-elimination mechanism.[1][2] The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders the 2- and 4-positions susceptible to nucleophilic attack. This is in stark contrast to benzene and other electron-rich aromatic systems, which are generally unreactive towards nucleophiles.

The reaction is initiated by the attack of a nucleophile, in this case, the cyclobutoxide anion, on the carbon atom bearing a suitable leaving group (typically a halogen). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which provides significant stabilization and drives the reaction forward. Aromaticity is subsequently restored through the expulsion of the leaving group, yielding the desired 2-cyclobutoxypyridine product.

The choice of leaving group is critical to the success of the SNAr reaction. For pyridines, the reactivity order of halogens is typically F > Cl > Br > I.[3] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol has been reported to be 320 times faster than that of 2-chloropyridine, underscoring the enhanced reactivity of fluorinated substrates.[3]

Experimental Design and Optimization

The successful synthesis of 2-cyclobutoxypyridine via SNAr hinges on several key experimental parameters. The following table summarizes these critical factors and provides a rationale for their selection.

ParameterRecommended ConditionRationale
Pyridine Substrate 2-FluoropyridineFluorine is an excellent leaving group in SNAr reactions on pyridines, leading to higher reactivity and often allowing for milder reaction conditions compared to other halopyridines.[3]
Nucleophile Cyclobutoxide AnionThe alkoxide is a significantly stronger nucleophile than the corresponding alcohol. It is generated in situ from cyclobutanol using a strong, non-nucleophilic base.
Base Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)These strong bases effectively deprotonate cyclobutanol to form the cyclobutoxide anion without competing as a nucleophile in the reaction.[4][5]
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)Polar aprotic solvents are preferred as they can solvate the cation of the alkoxide without deactivating the nucleophile through hydrogen bonding. Anhydrous conditions are crucial to prevent quenching of the strong base.[4]
Temperature Room Temperature to 80 °CThe reaction may proceed at room temperature with the highly reactive 2-fluoropyridine. Gentle heating can be applied to increase the reaction rate if necessary.[4]
Atmosphere Inert (Nitrogen or Argon)The use of strong bases like NaH necessitates an inert atmosphere to prevent reaction with atmospheric moisture and carbon dioxide.[4]

Detailed Experimental Protocol: Synthesis of 2-Cyclobutoxypyridine

This protocol details a representative procedure for the synthesis of 2-cyclobutoxypyridine from 2-fluoropyridine and cyclobutanol.

Materials:

  • 2-Fluoropyridine (1.0 eq)

  • Cyclobutanol (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Heating mantle or oil bath with temperature control

  • Standard glassware for workup and purification (separatory funnel, beakers, flasks)

  • Rotary evaporator

Procedure:

  • Preparation of the Cyclobutoxide:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a positive pressure of nitrogen, add cyclobutanol (1.2 eq) and dissolve it in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and an inert atmosphere.

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium cyclobutoxide.

  • Nucleophilic Aromatic Substitution:

    • To the freshly prepared solution of sodium cyclobutoxide, add 2-fluoropyridine (1.0 eq) dropwise via syringe at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the reaction is sluggish at room temperature, gently heat the mixture to 50-60 °C and continue to monitor its progress.

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-cyclobutoxypyridine.

Diagram of Experimental Workflow:

G cluster_prep Cyclobutoxide Preparation cluster_snar SNAr Reaction cluster_workup Work-up & Purification prep_start Cyclobutanol in Anhydrous THF add_base Add NaH at 0 °C prep_start->add_base stir_rt Stir at RT add_base->stir_rt prep_end Sodium Cyclobutoxide Solution stir_rt->prep_end add_pyridine Add 2-Fluoropyridine prep_end->add_pyridine reaction Stir at RT or Heat add_pyridine->reaction monitor Monitor by TLC/LC-MS reaction->monitor reaction_complete Reaction Complete monitor->reaction_complete quench Quench with aq. NH4Cl reaction_complete->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify final_product Pure 2-Cyclobutoxypyridine purify->final_product

Caption: Experimental workflow for the synthesis of 2-cyclobutoxypyridine.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Insufficiently strong base or incomplete deprotonation.- Presence of water quenching the base.- Low reaction temperature.- Ensure the use of a fresh, high-quality strong base.- Use anhydrous solvents and reagents and maintain a strict inert atmosphere.- Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Formation of Side Products - Reaction with residual water to form 2-hydroxypyridine.- Competing reactions if other nucleophilic sites are present in the substrate.- Ensure anhydrous conditions.- If the substrate has other reactive functional groups, consider a protecting group strategy.
Difficult Purification - Co-elution of the product with starting materials or byproducts.- Optimize the eluent system for column chromatography.- Consider alternative purification techniques such as preparative TLC or HPLC if necessary.

Alternative Synthetic Strategies

While SNAr is a powerful method, other C-O bond-forming reactions can also be considered for the synthesis of 2-cyclobutoxypyridine, particularly if the SNAr approach proves to be low-yielding for a specific substrate.

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is a versatile method for forming aryl ethers from aryl halides or triflates and alcohols.[4] It often exhibits excellent functional group tolerance and can be effective for coupling with less reactive aryl chlorides and bromides. The catalytic system typically consists of a palladium precursor and a specialized phosphine ligand.

  • Mitsunobu Reaction: The Mitsunobu reaction allows for the coupling of an alcohol with a weakly acidic pronucleophile, such as a hydroxypyridine, in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[6][7][8] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, which is a key consideration when using chiral alcohols. For this application, one would start with 2-hydroxypyridine and cyclobutanol.

Diagram of Reaction Mechanism:

G cluster_mechanism SNAr Mechanism for 2-Cyclobutoxypyridine Synthesis Start 2-Fluoropyridine + Cyclobutoxide TS1 Transition State 1 Start->TS1 Nucleophilic Attack (Rate-Determining Step) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination of Leaving Group End 2-Cyclobutoxypyridine + Fluoride TS2->End

Caption: The addition-elimination mechanism of the SNAr reaction.

Conclusion

The nucleophilic aromatic substitution reaction provides a direct and efficient pathway for the introduction of a cyclobutoxy group onto the 2-position of a pyridine ring. By carefully selecting the starting materials, particularly the use of a highly reactive 2-fluoropyridine, and controlling the reaction conditions to ensure the effective formation of the cyclobutoxide nucleophile, researchers can reliably synthesize 2-cyclobutoxypyridine. The detailed protocol and troubleshooting guide presented herein serve as a valuable resource for chemists in the pharmaceutical and related industries, facilitating the exploration of novel chemical space and the development of new therapeutic agents.

References

  • Vertex AI Search. (2025). Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers.
  • BYJU'S. (n.d.). Mitsunobu Reaction.
  • Taylor & Francis Online. (2006). SYNTHESIS OF STERICALLY HINDERED ENANTIOPURE (1S,2S,3R,5R)-NEOISOPINOCAMPHEYL ARYL ETHERS BY THE MITSUNOBU REACTION.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • ACS Publications. (2012). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction.
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted 2-Fluoropyridines.
  • Semantic Scholar. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions.
  • PubMed. (2009).
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Wikipedia. (n.d.).
  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • PubMed. (2015).
  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • YouTube. (2019).
  • PubMed. (1997). Synthesis of Cyclo-2,2':4',4":2",2"':4"',4"":2"",2""':4""',4-sexipyridine.
  • ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • Sciencemadness Wiki. (2022). Potassium tert-butoxide.
  • PMC. (2026).
  • MDPI. (2015).
  • PMC. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
  • Science of Synthesis. (n.d.).

Sources

Application

Detailed Application Note: Handling and Storage Protocol for 3-Bromo-5-cyclobutoxypyridine

Abstract & Technical Utility 3-Bromo-5-cyclobutoxypyridine (CAS: 1289122-57-1) is a specialized heterocyclic building block utilized primarily in drug discovery and medicinal chemistry. Its structural duality—featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Technical Utility

3-Bromo-5-cyclobutoxypyridine (CAS: 1289122-57-1) is a specialized heterocyclic building block utilized primarily in drug discovery and medicinal chemistry. Its structural duality—featuring an electron-deficient pyridine ring functionalized with a reactive bromine handle and a lipophilic cyclobutoxy ether—makes it a critical scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

While valuable, this compound presents specific stability challenges, including potential photosensitivity (C-Br bond lability) and oxidative degradation. This guide synthesizes safety data with practical laboratory protocols to ensure the integrity of the compound and the safety of the researcher.

Chemical Identification & Properties

PropertySpecification
Chemical Name 3-Bromo-5-cyclobutoxypyridine
CAS Number 1289122-57-1
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Physical State Liquid or low-melting solid (Batch dependent)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate
Stability Light sensitive; Air sensitive (long-term)

Hazard Identification (GHS Classification)

Based on structural analogs and available vendor safety data.

GHS Label Elements

Signal Word: DANGER

Hazard ClassCategoryCodeHazard Statement
Acute Toxicity (Oral) 4H302Harmful if swallowed.
Skin Corrosion/Irritation 2H315Causes skin irritation.[1]
Serious Eye Damage 1H318Causes serious eye damage.
Sensitization, Skin 1H317May cause an allergic skin reaction.
STOT - Single Exposure 3H335May cause respiratory irritation.

Critical Note on Eye Safety: The classification of H318 (Serious Eye Damage) versus H319 (Irritation) often varies by vendor. Researchers must adopt the conservative approach (H318), mandating the use of chemical splash goggles rather than standard safety glasses.

Storage Protocol: The "Inert & Dark" Standard

To maintain the purity of 3-Bromo-5-cyclobutoxypyridine, specifically preventing the homolytic cleavage of the C-Br bond or oxidation of the ether linkage, strict adherence to the following storage conditions is required.

Environmental Control
  • Temperature: Refrigerate at 2–8°C . While some sources list ambient storage, low-temperature storage significantly retards potential debromination or color changes associated with pyridine oxidation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The cyclobutoxy ether linkage is generally stable, but exclusion of oxygen prevents long-term peroxide formation or N-oxide generation.

  • Light Protection: CRITICAL. Store in amber glass vials or wrap clear containers in aluminum foil. Halogenated heterocycles are prone to photolytic degradation.

Storage Logic Diagram

The following decision tree outlines the logic for long-term vs. working storage.

StorageLogic Start Received Shipment (CAS 1289122-57-1) CheckSeal Inspect Septum/Seal Start->CheckSeal LongTerm Long-Term Storage (>1 Week) CheckSeal->LongTerm Inventory Working Active Use (<1 Week) CheckSeal->Working Immediate Synthesis Action_LT 1. Flush with Argon 2. Seal with Parafilm 3. Store at 2-8°C in Amber Vial LongTerm->Action_LT Action_W Store in Desiccator Ambient Temp OK Protect from Light Working->Action_W

Figure 1: Decision matrix for storage conditions based on usage frequency.

Handling & Experimental Protocol

Personal Protective Equipment (PPE)
  • Respiratory: Use within a certified chemical fume hood. If handling large quantities (>10g) outside a hood, an N95 or P100 respirator with organic vapor cartridges is recommended.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended if handling solutions in penetrating solvents like DCM or DMF.

  • Ocular: Chemical splash goggles. Face shield required if working with pressurized systems or large volumes.

Safe Weighing and Transfer Workflow

Because the compound may exist as a viscous oil or low-melting solid, static charge and transfer losses are common issues.

  • Equilibration: Allow the refrigerated container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the product.

  • Transfer:

    • If Liquid: Use a gas-tight syringe or positive displacement pipette to avoid aerosol generation.

    • If Solid: Use an antistatic weighing boat.

  • Inerting: Immediately backfill the stock container with Nitrogen/Argon after removing the aliquot.

HandlingWorkflow Step1 Equilibrate to RT (Prevent Condensation) Step2 Open in Fume Hood Step1->Step2 Step3 Weigh/Transfer (Avoid Aerosols) Step2->Step3 Step4 Reseal under Argon Step3->Step4 Step5 Clean Balance Area Step4->Step5

Figure 2: Step-by-step workflow for removing aliquots while maintaining compound integrity.

Emergency Response Procedures

Spill Cleanup (Liquid/Oil)
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • Ventilate: Ensure the fume hood is operating at maximum flow.

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.

  • Neutralize: Wash the spill site with a dilute soap solution after bulk removal.

  • Disposal: Collect in a sealed container labeled "Hazardous Waste: Halogenated Organic."

First Aid[6]
  • Eye Contact: Rinse cautiously with water for 15 minutes . Remove contact lenses if present and easy to do.[2] Seek immediate medical attention (Risk of corneal damage).[3]

  • Skin Contact: Wash with aggressive soap and water. If the compound was in a solvent (DMSO/DCM), monitor for systemic absorption symptoms (dizziness, nausea).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Waste Disposal

  • Classification: Halogenated Solvent/Organic Waste.

  • Protocol: Do not dispose of down the drain. The presence of the bromine atom and pyridine ring requires high-temperature incineration equipped with scrubbers to handle HBr and NOx byproducts.

  • Segregation: Keep separate from strong oxidizers and acids in the waste stream.

References

  • PubChem. (n.d.).[4] Compound Summary: 3-Bromo-5-(cyclobutylmethoxy)pyridine.[4] National Library of Medicine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-Bromo-5-cyclobutoxypyridine synthesis

Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-cyclobutoxypyridine Executive Summary As a Senior Application Scientist, I frequently encounter researchers struggling with the etherification of 5-bromopyr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-cyclobutoxypyridine

Executive Summary

As a Senior Application Scientist, I frequently encounter researchers struggling with the etherification of 5-bromopyridin-3-ol. The synthesis of 3-bromo-5-cyclobutoxypyridine presents a unique intersection of challenges: the secondary nature and ring strain of the cyclobutyl moiety promote unwanted elimination, while the deactivated nature of the bromopyridine ring complicates nucleophilic attacks. This guide dissects the mechanistic bottlenecks of both the Williamson ether and Mitsunobu pathways, providing field-proven, self-validating protocols to maximize your yield.

Diagnostic Workflow

OptimizationPathway Start 5-bromopyridin-3-ol (Starting Material) Path1 Williamson Alkylation (Cyclobutyl-X) Start->Path1 Path2 Mitsunobu Reaction (Cyclobutanol) Start->Path2 Error1 Issue: E2 Elimination & Rearrangement Path1->Error1 Strong Base / Br- Error2 Issue: Steric Hindrance & Low Conversion Path2->Error2 PPh3 / DEAD Fix1 Solution: Cs2CO3 in DMF Use Cyclobutyl Tosylate Error1->Fix1 Optimize Fix2 Solution: PBu3 + DIAD Slow addition at 0°C Error2->Fix2 Optimize Target 3-Bromo-5-cyclobutoxypyridine (High Yield Product) Fix1->Target SN2 favored Fix2->Target Better nucleophilicity

Logical workflow for troubleshooting and optimizing 3-Bromo-5-cyclobutoxypyridine synthesis.

Troubleshooting FAQs

Q1: Why is my Williamson ether synthesis yielding predominantly elimination byproducts (cyclobutene) instead of the target ether? A1: Cyclobutyl halides are highly susceptible to E2 elimination and carbocation rearrangements (forming cyclopropylmethyl derivatives) due to inherent ring strain and the secondary nature of the leaving group.

  • Causality: When using strong, hard bases (like KOH or NaOtBu) in protic solvents, the basicity overwhelms nucleophilicity, driving the E2 pathway.

  • Solution: Shift to a milder, non-nucleophilic base like Cesium Carbonate (

    
    ) in a polar aprotic solvent like DMF. The "cesium effect" enhances the nucleophilicity of the 5-bromopyridin-3-ol alkoxide by creating a highly separated, solvent-separated ion pair. Furthermore, replacing cyclobutyl bromide with cyclobutyl tosylate (OTs) provides a superior, less basic leaving group that favors the 
    
    
    
    displacement at lower temperatures.

Q2: During the Mitsunobu reaction with cyclobutanol, I observe unreacted 5-bromopyridin-3-ol and massive triphenylphosphine oxide (TPPO) buildup. How can I drive the reaction to completion? A2: The secondary alcohol cyclobutanol presents significant steric hindrance, which impedes the formation of the key alkoxyphosphonium intermediate[1].

  • Causality: In classical Mitsunobu conditions (

    
     and DEAD), the betaine intermediate successfully deprotonates the weakly acidic 5-bromopyridin-3-ol, but the subsequent 
    
    
    
    attack by the pyridinolate is physically blocked by the bulky cyclobutyl group, leading to stalled conversion[2].
  • Solution: Substitute Triphenylphosphine (

    
    ) with Tributylphosphine (
    
    
    
    ).
    
    
    is more nucleophilic and less sterically demanding, facilitating the rapid formation of the alkoxyphosphonium ion. Additionally, using Diisopropyl azodicarboxylate (DIAD) instead of DEAD improves thermal stability and conversion rates[3].

Q3: Can I synthesize this compound via Nucleophilic Aromatic Substitution (


) starting directly from 3,5-dibromopyridine? 
A3:  Yes, but it requires stringent anhydrous conditions and precise temperature control[4].
  • Causality: 3,5-dibromopyridine is electron-deficient, making the halogens susceptible to

    
    . However, cyclobutanol is a weak nucleophile. You must pre-form the sodium cyclobutoxide using Sodium Hydride (NaH) in THF or DMF.
    
  • Solution: The reaction must be carefully heated (60–70 °C). Exceeding 80 °C provides enough activation energy to trigger disubstitution, replacing both bromine atoms and ruining the yield.

Comparative Yield Analysis

To guide your route selection, the following table summarizes the quantitative data and expected outcomes based on different reaction parameters.

Synthesis RouteReagents / ConditionsPrimary Byproduct / IssueExpected Yield
Alkylation (Standard) Cyclobutyl bromide,

, Acetone, Reflux
E2 Elimination (Cyclobutene)15 – 25%
Alkylation (Optimized) Cyclobutyl tosylate,

, DMF, 60 °C
Trace elimination65 – 75%
Mitsunobu (Standard) Cyclobutanol,

, DEAD, THF, RT
Unreacted starting materials20 – 30%
Mitsunobu (Optimized) Cyclobutanol,

, DIAD, Toluene, 0 °C to RT
Hydrazine dicarboxylate70 – 85%

3,5-dibromopyridine, Cyclobutanol, NaH, DMF, 70 °CDisubstitution40 – 55%

Validated Experimental Protocols

Protocol A: Optimized Williamson Ether Synthesis (Recommended for Scalability)

Mechanism:


 displacement utilizing the Cesium effect.
  • Deprotonation: In an oven-dried, argon-purged flask, dissolve 1.0 eq of 5-bromopyridin-3-ol in anhydrous DMF (0.2 M). Add 1.5 eq of anhydrous

    
    .
    
    • Self-Validation Check: Stir at room temperature for 30 minutes. The suspension will transition from colorless to a distinct pale yellow, confirming the successful generation of the highly nucleophilic pyridinolate anion.

  • Alkylation: Dropwise, add 1.2 eq of cyclobutyl tosylate.

  • Heating: Elevate the temperature to 60 °C. Do not exceed 65 °C to prevent thermal elimination of the tosylate.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The highly UV-active starting material spot should diminish over 4-6 hours, replaced by a higher

      
       product spot.
      
  • Workup: Quench with ice water to precipitate the product and remove DMF. Extract with EtOAc (3x), wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over

    
    , and concentrate.
    
Protocol B: Modified Mitsunobu Reaction (Recommended for High Purity)

Mechanism: Stereospecific dehydration via an alkoxyphosphonium intermediate.

  • Complex Formation: In an oven-dried flask under nitrogen, dissolve 1.0 eq of 5-bromopyridin-3-ol, 1.2 eq of cyclobutanol, and 1.5 eq of

    
     in anhydrous Toluene (0.1 M). Cool the mixture to 0 °C in an ice bath.
    
  • Activation: Slowly add 1.5 eq of DIAD dropwise over 15 minutes.

    • Self-Validation Check: DIAD is naturally a deep orange/yellow color. As each drop hits the solution at 0 °C, the color should rapidly dissipate, indicating the immediate formation of the active betaine intermediate[3]. If the orange color persists, the phosphine has been depleted or oxidized.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Purification: Concentrate the toluene under reduced pressure. The use of

    
     instead of 
    
    
    
    means the byproduct (tributylphosphine oxide) is highly water-soluble. Partition the crude mixture between DCM and water; the phosphine oxide will wash into the aqueous layer, drastically simplifying column chromatography compared to standard TPPO removal.

References

  • [4] 3-Bromo-5-cyclobutoxypyridine | Benchchem: Multi-Step Synthesis Pathways and Optimization. Benchchem. 4

  • [1] A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. 1

  • [2] Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI. 2

  • [3] Mitsunobu reaction. Organic Synthesis. 3

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 3-Bromo-5-cyclobutoxypyridine

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals who require robust, high-yield purification strategies for 3-Bromo-5-cyclobutoxypyr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals who require robust, high-yield purification strategies for 3-Bromo-5-cyclobutoxypyridine (CAS: 1289122-57-1) ().

Chemical Context & Purification Strategy

3-Bromo-5-cyclobutoxypyridine is a highly versatile halogenated heterocyclic scaffold used extensively in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Negishi) for the construction of complex molecular architectures ([1]).

The molecule presents specific purification challenges due to the competing electronic properties of its functional groups:

  • Basic Pyridine Nitrogen: The electronegative nitrogen atom creates a dipole moment and makes the molecule highly susceptible to strong hydrogen bonding and acid-base interactions with standard chromatography matrices.

  • Lipophilic Substituents: The heavy bromine atom and the cyclobutoxy ether linkage significantly increase the molecule's lipophilicity compared to its unfunctionalized pyridine precursors.

When purifying this intermediate from crude reaction mixtures, standard silica gel chromatography frequently results in severe peak tailing. This causality is rooted in the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel ([2]). To engineer a self-validating and efficient purification system, the stationary phase must be deactivated using a volatile amine, ensuring symmetrical peak elution and high recovery.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup Organic Organic Phase Workup->Organic TLC TLC Optimization Organic->TLC Column Silica Gel Chromatography (1% TEA Deactivated) TLC->Column Fractions Fraction Collection Column->Fractions Purity Purity Assessment (GC-MS / NMR) Fractions->Purity Pure Pure 3-Bromo-5- cyclobutoxypyridine Purity->Pure

Workflow for the isolation and purification of 3-Bromo-5-cyclobutoxypyridine.

Step-by-Step Methodologies

Protocol A: Triethylamine-Deactivated Silica Gel Chromatography

This protocol is the industry standard for basic pyridines, ensuring high recovery without degradation by capping active silanol sites.

  • Stationary Phase Preparation: Prepare a slurry of standard silica gel (230-400 mesh) in a non-polar solvent mixture (e.g., 90:10 Hexane:Ethyl Acetate) containing 1% (v/v) Triethylamine (TEA). Stir gently to ensure homogeneous deactivation.

  • Column Packing: Pour the slurry into a glass chromatography column. Allow the silica bed to settle under gentle positive air pressure. Wash the packed column with 2-3 column volumes of the initial mobile phase (90:10 Hexane:EtOAc with 1% TEA) to ensure the solvent level does not drop below the top layer of sand and the column is fully deactivated ([2]).

  • Sample Loading: Dissolve the crude 3-Bromo-5-cyclobutoxypyridine in a minimal volume of dichloromethane (DCM). Carefully apply the solution to the top of the silica bed using a Pasteur pipette to maintain a narrow, concentrated sample band.

  • Gradient Elution: Begin elution with 90:10 Hexane:Ethyl Acetate. Gradually increase the polarity to 70:30 Hexane:Ethyl Acetate. Collect fractions in separate test tubes.

  • Validation & Consolidation (Self-Validating Step): Spot every third fraction on a TLC plate. Combine fractions containing the pure product (target Rf ~0.35 in 80:20 Hexane:EtOAc). Concentrate under reduced pressure (rotary evaporator) at 35°C to prevent thermal degradation.

Protocol B: Liquid-Liquid Extraction & Aqueous Workup (Pre-Chromatography)

To prevent column overloading, the crude mixture must be pre-purified to remove water-soluble byproducts and inorganic salts.

  • Quenching: Quench the crude reaction mixture by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acids.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc). The lipophilic 3-Bromo-5-cyclobutoxypyridine will partition into the organic phase.

  • Washing & Drying: Wash the combined organic layers once with brine (saturated NaCl) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Validation (Self-Validating Step): Filter the drying agent and concentrate the filtrate. Weigh the crude mass and perform a preliminary GC-MS scan to confirm the presence of the target mass (m/z ~228/230 due to bromine isotopes) before committing to column chromatography ([3]).

Quantitative Data Summary

The following table summarizes the critical quantitative parameters required for the successful purification of this compound.

ParameterValue / DescriptionCausality / Note
Optimal TLC Solvent System 80:20 Hexane:Ethyl AcetateBalances the lipophilic cyclobutane ring and the polar pyridine nitrogen.
Target Compound Rf Value 0.30 - 0.40Ideal retention range for efficient column separation and fraction resolution.
Silica Deactivation Agent 1% Triethylamine (TEA) v/vPrevents peak tailing by acting as a competing base to cap acidic silanol groups.
GC-MS Purity Target > 98.0%Strict purity is required to prevent catalyst poisoning in downstream Pd-catalyzed cross-coupling.
Typical Column Yield 75% - 85%Yield losses are typically due to the deliberate exclusion of co-eluting minor isomeric byproducts.

Troubleshooting Guides & FAQs

Q1: My 3-Bromo-5-cyclobutoxypyridine fractions are showing severe peak tailing on the TLC plate and column. How do I fix this? A1: Peak tailing is the most common issue when purifying basic heterocyclic compounds on standard silica gel. It is caused by strong hydrogen bonding between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface ([2]). Resolution: Pre-treat your silica gel by adding 1% to 2% Triethylamine (TEA) to your eluent system. The TEA blocks the active silanol sites, allowing the bromopyridine to elute as a tight, symmetrical band.

Q2: The product seems to be degrading or turning brown during column chromatography. What is causing this? A2: Pyridine derivatives can be sensitive to the acidic nature of untreated silica gel, leading to partial degradation during prolonged exposure ([2]). Furthermore, halogenated pyridines can oxidize when exposed to light and air. Resolution: Use TEA-deactivated silica or switch to neutral/basic alumina as the stationary phase. Ensure your column is run efficiently to minimize residence time. Store the purified product in an amber vial under an inert atmosphere (nitrogen or argon) at 4°C.

Q3: I am having trouble separating 3-Bromo-5-cyclobutoxypyridine from the unreacted 3,5-dibromopyridine starting material. They co-elute. A3: 3,5-dibromopyridine and 3-Bromo-5-cyclobutoxypyridine have similar polarities, making separation via standard step-gradient chromatography difficult. Resolution: Switch to a continuous, shallow gradient (e.g., starting at 95:5 Hexane:EtOAc and very slowly increasing to 85:15). Alternatively, utilize reverse-phase Preparative HPLC (C18 column) using a Water/Acetonitrile gradient, which separates compounds based on hydrophobicity rather than polar interactions.

Q4: How can I definitively validate the purity of my isolated fractions before using them in a Suzuki coupling? A4: For cross-coupling reactions, trace impurities (especially unreacted halides) can poison the palladium catalyst. A multi-technique approach is essential for comprehensive purity assessment ([3]). Resolution: Do not rely solely on TLC. Use Gas Chromatography-Mass Spectrometry (GC-MS) to assess volatile purity and identify any isomeric byproducts. Follow up with quantitative ¹H-NMR and ¹³C-NMR to confirm the structural integrity of the cyclobutoxy ring and the regiochemistry of the bromine atom.

References

Sources

Troubleshooting

overcoming steric hindrance in 5-position cyclobutoxy pyridine reactions

A Guide for Researchers on Overcoming Steric Hindrance in Synthetic Applications Welcome to the technical support center for synthetic strategies involving 5-cyclobutoxy pyridine derivatives. This guide is designed for r...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Overcoming Steric Hindrance in Synthetic Applications

Welcome to the technical support center for synthetic strategies involving 5-cyclobutoxy pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges associated with functionalizing this sterically encumbered heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you overcome common hurdles in your synthetic campaigns.

The pyridine ring is a cornerstone in medicinal chemistry, but its functionalization is not always straightforward.[1][2][3] The introduction of a bulky cyclobutoxy group at the 5-position introduces significant steric hindrance, which can dramatically impact the efficiency of standard cross-coupling protocols. This guide provides in-depth, evidence-based solutions to these challenges.

Frequently Asked Questions (FAQs)
Q1: Why are reactions at the 3-position of 5-cyclobutoxy pyridine so challenging?

The primary challenge is steric hindrance. The cyclobutoxy group is a bulky, three-dimensional substituent. When attempting to functionalize the adjacent C-3 position (or the C-5 position if starting from a 3-halo-5-cyclobutoxy pyridine), this bulky group can physically block the approach of reagents to the catalytic center, typically a palladium or nickel complex.[4] This impedes crucial steps in catalytic cycles, such as oxidative addition and reductive elimination, leading to slow reaction rates and low yields.[4][5]

The electronic nature of the pyridine ring also plays a role. The nitrogen atom is electron-withdrawing, which influences the reactivity of different positions on the ring.[6] While the C-2 and C-4 positions are electronically activated for certain types of reactions, the C-3 and C-5 positions can be less reactive, compounding the steric issue.[6][7]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses for C-C and C-N bond formation. However, their success with sterically hindered substrates like 5-cyclobutoxy pyridines is highly dependent on the careful selection of catalysts, ligands, and reaction conditions.[4]

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

You are attempting to couple a 3-halo-5-cyclobutoxy pyridine with a boronic acid/ester and observe minimal product formation.

Root Cause Analysis:

  • Ineffective Oxidative Addition: The steric bulk of the cyclobutoxy group may be preventing the palladium(0) catalyst from efficiently inserting into the carbon-halogen bond.

  • Slow Transmetalation: The transfer of the organic group from boron to palladium is a key step that can be slowed by steric congestion around the metal center.[8]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition.

Solutions & Optimization Workflow:

The key to success often lies in using a catalytic system that is both highly active and can accommodate sterically demanding substrates. This is primarily achieved through ligand selection.

dot

Suzuki_Troubleshooting start Start: Low Yield in Suzuki Coupling ligand Step 1: Ligand Choice (Crucial for Steric Hindrance) start->ligand ligand_check Are you using bulky, electron-rich biarylphosphine ligands? (e.g., SPhos, RuPhos, XPhos) ligand->ligand_check ligand_action Action: Switch to a modern biarylphosphine ligand. These promote monoligated Pd(0) species, which are more reactive. ligand_check->ligand_action No base Step 2: Base Selection ligand_check->base Yes ligand_yes Yes ligand_no No ligand_action->base base_check Is the base strong enough but not causing side reactions? (e.g., Cs2CO3, K3PO4) base->base_check base_action Action: Screen stronger, non-nucleophilic bases. Avoid strong alkoxides if base-sensitive groups are present. base_check->base_action No conditions Step 3: Reaction Conditions base_check->conditions Yes base_yes Yes base_no No base_action->conditions conditions_check Have you tried increasing temperature and ensuring anhydrous conditions? conditions->conditions_check conditions_action Action: Increase temperature (80-120 °C). Use anhydrous solvents (e.g., Dioxane, Toluene) and degas thoroughly. conditions_check->conditions_action No success Success: Improved Yield conditions_check->success Yes conditions_yes Yes conditions_no No conditions_action->success

Caption: Troubleshooting workflow for a failing Suzuki reaction.

Recommended Catalyst/Ligand Systems:

Bulky, electron-rich biarylphosphine ligands are the gold standard for coupling sterically hindered partners.[4][9] They stabilize the palladium catalyst and promote the formation of highly reactive, monoligated L-Pd(0) species.

LigandPre-catalystTypical BaseSolventTemperature (°C)Key Advantage
SPhos SPhos Pd G3/G4K3PO4, Cs2CO31,4-Dioxane, Toluene80 - 110Excellent for hindered aryl chlorides/bromides.[9]
RuPhos RuPhos Pd G3/G4K3PO4, K2CO31,4-Dioxane, 2-MeTHF80 - 110High reactivity, often successful when other ligands fail.[9]
XPhos XPhos Pd G2/G3K3PO4t-BuOH/H2O, Toluene80 - 120Broad applicability for challenging couplings.
BrettPhos BrettPhos Pd G3Cs2CO3Toluene100 - 120Particularly effective for very hindered substrates.[9]

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling:

  • Inert Atmosphere: To a dry Schlenk flask or vial under an inert atmosphere (Argon or Nitrogen), add the 3-halo-5-cyclobutoxy pyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K3PO4, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-5 mol%).

  • Solvent: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution).

  • Heating: Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction with an organic solvent like ethyl acetate, filter through a pad of celite to remove palladium residues, and wash with water or brine.[4]

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography.[4]

Issue 2: Poor Yields in Buchwald-Hartwig Amination

You are attempting to couple a 3-halo-5-cyclobutoxy pyridine with a primary or secondary amine and the reaction is sluggish or stalls completely.

Root Cause Analysis:

  • Steric Clash: This is the most common issue. The amine, the bulky pyridine substrate, and the ligand all compete for space around the palladium center, hindering the crucial C-N reductive elimination step.[5]

  • Incorrect Base: The choice of base is critical in Buchwald-Hartwig aminations. A base that is too weak will not deprotonate the amine effectively, while a base that is too strong or has a coordinating cation can interfere with the catalyst.[10]

  • Ligand Incompatibility: Not all phosphine ligands are created equal for amination. The ligand must be bulky enough to promote reductive elimination but not so bulky that it prevents the amine from coordinating.

Solutions & Optimization:

dot

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-X PdII_A L-Pd(II)(Ar)(X) OA->PdII_A SH1 Steric Hindrance can inhibit this step! OA->SH1 Amine_Coord Amine Coordination PdII_A->Amine_Coord HNR'R'' PdII_B [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ Amine_Coord->PdII_B Deprotonation Deprotonation (Base) PdII_B->Deprotonation Base PdII_C L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_C RE Reductive Elimination PdII_C->RE RE->Pd0 Product Product Ar-NR'R'' RE->Product SH2 Steric Hindrance is the major barrier here! RE->SH2 Substrate Ar-X (5-cyclobutoxy-3-halopyridine) Substrate->OA Amine HNR'R'' Amine->Amine_Coord Base Base Base->Deprotonation

Caption: Buchwald-Hartwig cycle with steric hindrance points.

Recommended Catalyst/Ligand Systems:

For C-N coupling, specialized biarylphosphine ligands have been developed that are exceptionally effective for hindered substrates.

LigandPre-catalystTypical BaseSolventTemperature (°C)Key Advantage
RuPhos RuPhos Pd G3/G4NaOtBu, LHMDSToluene, Dioxane80 - 110Excellent for a wide range of amines, including secondary amines.[9]
BrettPhos BrettPhos Pd G3NaOtBu, Cs2CO3Toluene, CPMERT - 100Highly active catalyst, often enabling reactions at lower temperatures.[9]
tBuXPhos tBuXPhos Pd G3K3PO4, NaOtBuToluene100 - 120Designed for challenging aminations with hindered partners.
Josiphos (e.g., SL-J009-1)NaOtBuToluene, Dioxane80 - 110Ferrocenyl-based ligands that show high activity.

General Protocol for a Sterically Hindered Buchwald-Hartwig Amination:

  • Inert Atmosphere: To a dry Schlenk flask or vial under an inert atmosphere, add the palladium pre-catalyst (1-5 mol%) and the ligand (if not using a pre-catalyst, 1.1-1.2 eq relative to Pd).

  • Reagent Addition: Add the 3-halo-5-cyclobutoxy pyridine (1.0 equiv) and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Solvent & Amine: Add anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.1-1.3 equiv).

  • Heating: Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitoring & Workup: Follow the same procedure as described for the Suzuki-Miyaura coupling.

Alternative Strategies for Recalcitrant Substrates

If standard palladium catalysis fails, consider these alternative approaches:

  • Nickel Catalysis: Nickel catalysts, often with N-heterocyclic carbene (NHC) ligands, can sometimes outperform palladium for certain cross-couplings, especially with aryl chlorides.[7] They can operate through different mechanisms that may be less sensitive to the specific steric environment.

  • C-H Activation: Instead of starting with a halogenated pyridine, direct C-H activation offers an atom-economical alternative.[11][12] This advanced strategy involves using a catalyst (e.g., Pd, Rh, Ni) to directly functionalize a C-H bond. For a 5-cyclobutoxy pyridine, this could potentially target the C-2, C-4, or C-6 positions, depending on the directing group and catalytic system used.[7][13]

  • Alternative Coupling Partners: If a Suzuki coupling with a boronic acid is problematic, consider alternative organometallic reagents.

    • Negishi Coupling: Organozinc reagents are often more reactive than their boronic acid counterparts and can be effective in sterically demanding cases.[14][15]

    • Stille Coupling: Organotin reagents are also highly effective, though toxicity is a concern.

By systematically applying these troubleshooting steps and considering alternative strategies, researchers can significantly increase the probability of success in the challenging yet rewarding field of sterically hindered pyridine functionalization.

References
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). PMC.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC.
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025). N/A.
  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (n.d.). N/A.
  • Privileged ligands for palladium-catalyzed cross-coupling reactions. (n.d.). ResearchGate.
  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. (2020). ACS Publications.
  • A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. (2026). ChemRxiv.
  • Pyridine-Stabilized Fast-Initiating Ruthenium Monothiolate Catalysts for Z-Selective Olefin Metathesis. (2017). ACS Publications.
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.). PMC.
  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. (2024). ResearchGate.
  • A directive Ni catalyst overrides conventional site selectivity in pyridine C–H alkenylation. (n.d.). N/A.
  • Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). TCI Chemicals.
  • Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (n.d.). ResearchGate.
  • Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. (n.d.). Iowa Research Online.
  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. (2024). ChemRxiv.
  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. (n.d.). ChemRxiv.
  • A Novel Synthesis of a Highly Sterically Hindered C2Symmetric Chiral Pyridine Derivative. (2025). N/A.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Overcoming challenges in the synthesis of sterically hindered anilines. (n.d.). Benchchem.
  • C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. (n.d.). PMC.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025). PubMed.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.
  • The Role of the Base in Buchwald-Hartwig Amination. (n.d.). ResearchGate.
  • (Hetero)aromatic Functionalisation 3 – Catalytic CH Activation Reactions. (n.d.). N/A.
  • 3-pyridylboronic acid. (n.d.). Organic Syntheses Procedure.
  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journals.
  • Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of. (n.d.). ChemRxiv.
  • Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation. (n.d.). BearWorks.
  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). N/A.
  • C-H Activation of Pyridines by (PBP)Ir Complexes. (n.d.). ChemRxiv.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC.
  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. (n.d.). ResearchGate.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). N/A.
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2022). MDPI.
  • Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). arkat usa.
  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). PubMed.
  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017). MDPI.
  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[16][16]-rearrangement cascade. (2025). PMC. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 3-Bromo-5-cyclobutoxypyridine in Polar Aprotic Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of halogenated heterocyclic building blocks. 3-Bromo-5-cyclobutoxypyridine (C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of halogenated heterocyclic building blocks. 3-Bromo-5-cyclobutoxypyridine (CAS 1289122-57-1) is a highly valuable scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck)[1]. However, its unique structural features often lead to unexpected solubility hurdles in standard polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

This guide is designed to move beyond basic "trial and error." We will dissect the thermodynamic causality behind these solubility issues and provide field-proven, self-validating protocols to ensure your synthetic workflows proceed without interruption.

FAQ Section 1: Mechanistic Understanding of the Solubility Issue

Q: Why is 3-Bromo-5-cyclobutoxypyridine poorly soluble in standard polar aprotic solvents like DMSO or DMF at room temperature? A: The solubility of a compound is a thermodynamic competition between its crystal lattice energy and the solvation energy provided by the solvent. 3-Bromo-5-cyclobutoxypyridine presents a "polarity mismatch" with pure polar aprotic solvents due to two main factors:

  • High Lipophilicity (logP): The cyclobutoxy group is a bulky, hydrophobic moiety that significantly increases the molecule's partition coefficient. Polar aprotic solvents like DMSO and DMF have high dielectric constants (>30) and large dipole moments, making them excellent for dissolving charged species or highly polar molecules, but less effective for highly lipophilic domains[2].

  • Intermolecular Forces: Halogenated pyridines can engage in halogen bonding and

    
     stacking interactions in the solid state[3]. These interactions increase the lattice energy, requiring more energy to disrupt than the dipole-induced dipole interactions provided by the solvent can easily supply at room temperature.
    

Q: How does moisture in polar aprotic solvents affect the solubility of this compound? A: Hygroscopic solvents like DMSO and DMF rapidly absorb water from the atmosphere. Water acts as a powerful anti-solvent for lipophilic organic compounds[4]. Because water has a very high propensity for hydrogen bonding with itself, it prevents the solvent from providing effective solvation to the hydrophobic cyclobutoxy group[4]. Even small amounts of water (e.g., transitioning from pure DMSO to a mixture with just a few percent water) can cause a tenfold or greater reduction in the solubility of lipophilic organic compounds, leading to precipitation or cloudiness[4].

FAQ Section 2: Troubleshooting & Optimization

Q: What are the immediate steps I can take to improve dissolution without changing my primary solvent? A: Before altering your chemical system, apply physical energy to overcome the activation barrier of dissolution:

  • Gentle Heating: Elevating the temperature to 40–50 °C increases the kinetic energy of the solvent molecules, helping to disrupt the solute's lattice energy.

  • Sonication: Ultrasonic waves create microscopic cavitation bubbles. The implosion of these bubbles generates localized high temperatures and pressures, physically breaking down aggregates and drastically increasing the surface area for solvation[5].

Q: If heating and sonication fail, how should I adjust my solvent system? A: You must bridge the polarity gap. This is achieved by introducing a co-solvent. Co-solvents are miscible organic solvents added to reduce the overall polarity of the solvent system, decreasing the interfacial tension between the polar solvent and the lipophilic solute[5]. For 3-Bromo-5-cyclobutoxypyridine, adding a "borderline" polar aprotic solvent with a lower dielectric constant (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane) to your DMF or DMSO will significantly enhance solvation of the cyclobutoxy ring[2].

Data Presentation: Solvent Properties & Solute Compatibility

To make informed decisions, compare the properties of potential solvents to understand their thermodynamic compatibility with your substrate.

SolventClassificationDielectric Constant (

)
Boiling Point (°C)Compatibility with 3-Bromo-5-cyclobutoxypyridine
DMSO Polar Aprotic46.7189Poor at RT; requires heating or anhydrous conditions.
DMF Polar Aprotic36.7153Moderate; highly susceptible to moisture-induced precipitation.
THF Borderline Aprotic7.666Excellent; highly compatible with the lipophilic cyclobutoxy group.
1,4-Dioxane Borderline Aprotic2.2101Excellent; often used as a co-solvent for cross-coupling.

Experimental Protocols: Solubility Screening and Dissolution Workflow

This self-validating protocol ensures that you identify the exact cause of insolubility and apply the minimum necessary deviation from your standard operating procedure.

Step 1: Moisture Verification (The Self-Validation Step)

  • Withdraw a 1 mL aliquot of your DMF or DMSO.

  • Perform a Karl Fischer titration. If the water content exceeds 100 ppm, the solvent is compromised and is acting as an anti-solvent.

  • Action: Discard or dry the solvent over activated 3Å molecular sieves for 24 hours before proceeding.

Step 2: Thermal and Mechanical Disruption

  • Weigh the required amount of 3-Bromo-5-cyclobutoxypyridine into a dry, argon-flushed reaction vial.

  • Add the anhydrous polar aprotic solvent.

  • Submerge the vial in an ultrasonic bath maintained at 40 °C for 10 minutes[5].

  • Observation: If the solution is clear and remains clear upon cooling to room temperature, proceed with your reaction. If it remains cloudy, move to Step 3.

Step 3: Co-Solvent Titration

  • Prepare a stock of anhydrous THF or 1,4-Dioxane.

  • Add the co-solvent dropwise to the cloudy suspension while stirring at 400 rpm.

  • Wait 2 minutes between additions to allow for equilibration.

  • Record the exact volume of co-solvent required to achieve a completely transparent solution. This establishes your optimized binary solvent ratio (e.g., 4:1 DMF:THF) for future scale-ups.

Visualizations

Below are the logical architectures governing the dissolution thermodynamics and our troubleshooting workflow.

G Solid Solid 3-Bromo-5-cyclobutoxypyridine (High Lattice Energy) Disruption Overcoming Intermolecular Forces (Halogen Bonds, Pi-Stacking) Solid->Disruption Requires Energy (Heat/Sonication) Solvent Polar Aprotic Solvent (DMSO/DMF) Solvent->Disruption Dipole-Dipole Interactions Solvated Solvated Monomers (Favorable Solvation) Disruption->Solvated Solvation Energy > Lattice Energy

Caption: Thermodynamic cycle of dissolution for 3-Bromo-5-cyclobutoxypyridine.

G Start Incomplete Dissolution in DMF/DMSO CheckWater Check Solvent Moisture (Karl Fischer) Start->CheckWater Wet Water > 100 ppm CheckWater->Wet Dry Water < 100 ppm CheckWater->Dry DrySolvent Use Anhydrous Solvent or Molecular Sieves Wet->DrySolvent HeatSonication Apply Gentle Heating (40-50°C) & Sonication Dry->HeatSonication DrySolvent->Start Dissolved Proceed with Reaction HeatSonication->Dissolved Success CoSolvent Add Co-solvent (THF, Toluene, Dioxane) HeatSonication->CoSolvent Fails CoSolvent->Dissolved

Caption: Systematic troubleshooting workflow for resolving solubility issues.

References

  • Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Source: masterorganicchemistry.com URL: [Link]

  • Title: Halogen Bonding in Coordination Chemistry (Topics in Current Chemistry) Source: ethernet.edu.et URL: [Link]

  • Title: On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study Source: royalsocietypublishing.org URL: [Link]

Sources

Troubleshooting

🔬 Technical Support Center: Impurity Profiling for 3-Bromo-5-cyclobutoxypyridine

Welcome to the Analytical Troubleshooting Hub. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of halogenated heterocyclic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Hub. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of halogenated heterocyclic chemistry. 3-Bromo-5-cyclobutoxypyridine (CAS: 1289122-57-1) is a highly versatile building block; its carbon-bromine bond acts as a critical reactive handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[1]. However, the presence of structurally similar impurities can poison palladium catalysts or carry over into your final active pharmaceutical ingredient (API).

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic origins of these impurities, provide self-validating analytical protocols, and explain the chemical causality behind every diagnostic step.

Part 1: Mechanistic Origins of Batch Impurities

To identify an impurity, you must first understand how it was born. Commercial synthesis of 3-bromo-5-cyclobutoxypyridine typically utilizes a convergent Williamson ether approach, reacting 3-bromo-5-hydroxypyridine with a cyclobutyl halide (e.g., cyclobutyl bromide) under basic conditions[1].

Because 3-bromo-5-hydroxypyridine is an ambidentate nucleophile, it can undergo both O-alkylation (forming the target ether) and N-alkylation (forming a pyridone). Furthermore, the strained cyclobutyl ring is highly susceptible to base-catalyzed E2 elimination, yielding volatile cyclobutene and leaving unreacted starting material in the batch.

ImpurityPathway SM 3-Bromo-5-hydroxypyridine (Ambidentate Nucleophile) Target 3-Bromo-5-cyclobutoxypyridine (Target: O-Alkylation) SM->Target Kinetic Control (O-Attack) NAlk N-Cyclobutyl-3-bromo-5-pyridone (Impurity: N-Alkylation) SM->NAlk Thermodynamic Control (N-Attack) Reagent Cyclobutyl Bromide + Base Reagent->Target Reagent->NAlk Elim Cyclobutene Gas (E2 Elimination) Reagent->Elim Base-Catalyzed Side Reaction Elim->SM Leaves Unreacted SM

Mechanistic pathways generating common impurities during Williamson ether synthesis.

Part 2: Analytical Troubleshooting FAQs

Q1: My LC-MS shows a major peak at m/z 174/176 [M+H]⁺. What is this, and why is it in my batch?

A: This is unreacted 3-bromo-5-hydroxypyridine. While it can result from an incomplete reaction, it is more commonly the byproduct of an E2 elimination side-reaction. The basic conditions required to deprotonate the hydroxyl group can also abstract a beta-proton from cyclobutyl bromide, eliminating cyclobutene gas and leaving the unalkylated pyridinol behind.

Q2: I am seeing a secondary peak with the exact same mass as the target (m/z 228/230[M+H]⁺) but a different retention time. Is this a regioisomer?

A: Yes, but likely not a ring-position regioisomer. The linear formula for the target is C9H10BrNO[2]. The isobaric impurity is almost certainly N-cyclobutyl-3-bromo-5-pyridone . Because the starting pyridinol exists in a tautomeric equilibrium with its pyridone form, the electrophilic cyclobutyl group can attack the nitrogen instead of the oxygen. This N-alkylated species is highly polar and typically elutes earlier than the O-alkylated target on a standard C18 column.

Q3: How can I quickly screen my batches for these specific compounds?

A: Use the quantitative signature table below to cross-reference your LC-MS and ¹H NMR data.

Table 1: Analytical Signatures of Commercial Batch Impurities
AnalyteOriginExpected m/z [M+H]⁺Key ¹H NMR Signature (CDCl₃, ppm)
3-Bromo-5-cyclobutoxypyridine Target Product228.0 / 230.0~4.65 (m, 1H, O-CH)
3-Bromo-5-hydroxypyridine Unreacted SM / E2 Byproduct174.0 / 176.0Broad singlet ~10.2 (OH), missing cyclobutyl
N-Cyclobutyl-3-bromo-5-pyridone N-Alkylation Impurity228.0 / 230.0~5.15 (m, 1H, N-CH), upfield shifted Ar-H
2,3-Dibromo-5-cyclobutoxypyridine Over-bromination (Precursor)305.9 / 307.9 / 309.9Missing C-2 proton, singlet at ~8.10

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in controls to confirm that the assay is working correctly before you interpret the data.

Protocol 1: LC-MS/MS Profiling for Isobaric Impurities

Causality Check: Standard C18 columns often struggle to baseline-resolve O-alkylated and N-alkylated pyridine isomers due to similar hydrophobicity. We utilize a Biphenyl or PFP (Pentafluorophenyl) column here. The electron-deficient PFP stationary phase engages in π-π interactions, which are drastically different for the aromatic pyridine (target) versus the non-aromatic pyridone (impurity), ensuring baseline separation.

Step-by-Step Methodology:

  • System Suitability Test (SST) Preparation: Prepare a spiked standard containing 1 mg/mL of pure 3-bromo-5-cyclobutoxypyridine and 0.1 mg/mL of 3-bromo-5-hydroxypyridine in Methanol:Water (50:50).

  • Sample Preparation: Dissolve the commercial batch sample to a final concentration of 1 mg/mL in the same diluent.

  • Chromatographic Setup:

    • Column: PFP (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Self-Validation Execution: Run a blank (diluent only) to rule out carryover. Run the SST. Validation Gate: You must observe baseline resolution (Rs > 2.0) between the m/z 228/230 peak and the m/z 174/176 peak in the SST before proceeding.

  • Sample Analysis: Inject the commercial batch. Extract ion chromatograms (EIC) for m/z 228.0 and 174.0. Any secondary peak at m/z 228.0 eluting before the main peak is the N-alkylated impurity.

Protocol 2: 2D NMR (HMBC) Regioisomer Resolution

Causality Check: 1D ¹H NMR can be ambiguous if chemical shifts overlap. Heteronuclear Multiple Bond Correlation (HMBC) detects carbon-proton couplings over 2 to 3 bonds (²J_CH and ³J_CH). This allows us to definitively map exactly which heteroatom (O or N) the cyclobutyl group is attached to.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the isolated impurity (or enriched batch) in 0.6 mL of CDCl₃. Ensure the sample is free of paramagnetic impurities (which broaden signals) by passing it through a small plug of Celite if necessary.

  • Instrument Setup: Tune and match the NMR probe (minimum 400 MHz, preferably 600 MHz for sensitivity) to ¹H and ¹³C.

  • Self-Validation (1D Baseline): Acquire a standard ¹H and ¹³C NMR spectrum. Validation Gate: Verify the presence of the cyclobutyl methine proton (~4.6–5.2 ppm) and the pyridine core carbons before initiating the 2D experiment.

  • HMBC Acquisition: Set up a ¹H-¹³C HMBC experiment optimized for a long-range coupling constant of 8 Hz.

  • Data Interpretation:

    • If O-Alkylated (Target): You will observe a ³J_CH cross-peak between the cyclobutyl methine proton and the aromatic C-5 carbon of the pyridine ring (typically ~155 ppm).

    • If N-Alkylated (Impurity): You will observe a ³J_CH cross-peak between the cyclobutyl methine proton and the carbonyl carbon (C-5 of the pyridone, typically shifted to ~170+ ppm), as well as strong correlations to the adjacent C-2/C-6 protons.

Part 4: References

Sources

Optimization

optimizing reaction temperature for etherification of bromopyridines

Introduction: The Thermal "Goldilocks Zone" Welcome to the technical support hub. You are likely here because your etherification reaction is either stalling (kinetic trap) or decomposing into a black tar (thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermal "Goldilocks Zone"

Welcome to the technical support hub. You are likely here because your etherification reaction is either stalling (kinetic trap) or decomposing into a black tar (thermodynamic instability).

Etherifying bromopyridines is deceptive. Unlike simple aryl halides, the pyridine nitrogen introduces a dual challenge: it activates the ring for Nucleophilic Aromatic Substitution (


) at the 2- and 4-positions but acts as a potent catalyst poison in metal-catalyzed cross-couplings (Buchwald-Hartwig/Ullmann).

Temperature is your primary lever to balance these competing factors. This guide abandons generic advice to focus on the specific causality of thermal failure modes in pyridine chemistry.

Module 1: Substrate-Driven Pathway Selection

Before heating, you must identify the dominant mechanism dictated by the bromine position. Temperature requirements differ drastically between


 and Metal-Catalysis.
The "2 vs. 3" Rule
  • 2-Bromopyridine (Activated): The nitrogen atom withdraws electron density via induction and resonance. This substrate often permits metal-free

    
     at moderate temperatures (
    
    
    
    C).
  • 3-Bromopyridine (Deactivated): The nitrogen cannot stabilize the Meisenheimer intermediate.

    
     is kinetically forbidden below extreme temperatures (
    
    
    
    C), which usually leads to tars. You must use Pd or Cu catalysis at controlled temperatures (
    
    
    C).

Visual Guide: Selecting Your Thermal Strategy

ReactionPathway Substrate Bromopyridine Substrate Pos2 2-Bromo / 4-Bromo (Activated) Substrate->Pos2 Pos3 3-Bromo (Unactivated) Substrate->Pos3 SNAr Pathway: SNAr (Metal-Free) Pos2->SNAr Preferred Metal Pathway: Pd/Cu Catalysis (Buchwald/Ullmann) Pos2->Metal If base-sensitive Pos3->SNAr FORBIDDEN (Tarry mess) Pos3->Metal Mandatory TempSNAr Temp: 80-120°C Solvent: DMSO/DMF SNAr->TempSNAr TempPd Temp: 80-110°C Ligand: Bulky Phosphine Metal->TempPd

Figure 1: Decision matrix for reaction pathway based on bromopyridine substitution pattern.

Module 2: Metal-Catalyzed Optimization (Pd/Cu)

Context: For 3-bromopyridines or complex 2-bromopyridines where mild bases are required.

The Problem: Catalyst Death at High T

The pyridine nitrogen is a Lewis base.[1] As temperature rises (


C), the pyridine substrate often displaces the phosphine ligand from the Palladium center. Once the ligand is lost, the "naked" Palladium aggregates into Palladium Black  (inactive metal precipitant).
Protocol: Temperature vs. Ligand Selection
Temperature RangeRecommended Ligand ClassWhy?
60–80°C First Gen (e.g., BINAP, dppf) Works only for highly reactive substrates (e.g., iodopyridines). Too cool for bromides.
80–110°C Bulky Biaryls (e.g., XPhos, BrettPhos) Steric bulk prevents the pyridine nitrogen from binding to Pd, allowing higher T without deactivation.
>120°C Not Recommended for Pd High risk of Pd-black formation. Switch to Copper (Ullmann) if substrate allows.
Troubleshooting Q&A: Metal-Catalyzed

Q: I see a black precipitate form after 1 hour at 100°C, and conversion stops at 40%.

  • Diagnosis: Thermal catalyst decomposition (Palladium Black). Your temperature is too high for the ligand's binding affinity.

  • Fix:

    • Lower temperature to 85°C .

    • Switch to a "precatalyst" (e.g., XPhos-Pd-G3) rather than mixing Pd(OAc)₂ + Ligand in situ.[2] Precatalysts activate efficiently at lower temperatures.

    • Critical: Ensure your reaction is strictly oxygen-free. Oxygen accelerates ligand oxidation at high temperatures.

Q: The reaction is clear but sluggish at 90°C.

  • Diagnosis: The activation energy barrier is not being met, likely due to the electron-poor nature of the pyridine ring making oxidative addition difficult.

  • Fix: Do not just crank the heat. Add a Lewis Acid promoter or switch to a more electron-rich ligand (e.g., tBuBrettPhos) which facilitates oxidative addition at lower temperatures.

Module 3: Optimization (Metal-Free)

Context: For 2-bromopyridines or 4-bromopyridines.

The Problem: The Solvent-Temperature Trap

 requires polar aprotic solvents (DMF, DMSO, NMP) to solvate the cation and leave the alkoxide nucleophile "naked" and reactive. However, heating alkoxides in these solvents above 

C often triggers solvent decomposition or polymerization of the pyridine.
Protocol: Step-Wise Thermal Ramping
  • Start at 80°C: Monitor by HPLC/TLC after 1 hour.

    • If <10% conversion: Increase to 100°C.

  • The Ceiling (120°C): Do not exceed 120°C in DMF (dimethylamine impurities form). If higher temps are needed, switch to NMP or Sulfolane .

  • Microwave Option: For stubborn substrates, use microwave heating at 140°C for 10-30 mins . The rapid heating/cooling profile prevents the long-term thermal degradation seen in oil baths.

Troubleshooting Q&A:

Q: My product forms but contains a significant impurity (M+31 or M+45).

  • Diagnosis: Solvent participation.[3][4][5][6] At high temperatures (

    
    C), alkoxides can attack DMF or DMAc.
    
  • Fix: Switch to DMSO or NMP (chemically more robust at high T) or reduce temperature and extend reaction time.

Q: The reaction works for methoxide but fails for t-butoxide at the same temperature.

  • Diagnosis: Steric hindrance.[7] Steric bulk raises the activation energy.

  • Fix: You cannot simply heat your way through steric clashes in

    
     without causing elimination side reactions. Switch to the Buchwald-Hartwig (Pd)  protocol (Module 2), which is less sensitive to nucleophile sterics than 
    
    
    
    .

Module 4: Advanced Troubleshooting Flowchart

Use this logic flow to diagnose thermal issues in real-time.

Troubleshooting Issue Observed Issue Precipitate Black Precipitate (Pd Black) Issue->Precipitate NoRxn No Conversion (Starting Material) Issue->NoRxn Impurity New Impurities (Side Rxns) Issue->Impurity Sol_Ligand Temp too High for Ligand. Action: Switch to G3 Precatalyst or Lower T to 80°C Precipitate->Sol_Ligand Sol_Kinetics Kinetic Trap. Action: Increase T by 10°C or Change Solvent to NMP NoRxn->Sol_Kinetics Sol_Decomp Thermal Degradation. Action: Lower T, use Microwave or Degas Solvent Better Impurity->Sol_Decomp

Figure 2: Troubleshooting logic for thermal optimization.

References

  • BenchChem Technical Support. (2025).[1][3][7][8] Catalyst Deactivation in 5-Bromopyrimidine Reactions. Retrieved from

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from

  • Royal Society of Chemistry. (2025). Directed nucleophilic aromatic substitution reaction. Retrieved from

  • Organic Chemistry Portal. (2025). Ullmann Reaction & Ether Synthesis Conditions. Retrieved from

  • National Institutes of Health (PMC). (2020). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

LC-MS fragmentation pattern and identification of 3-Bromo-5-cyclobutoxypyridine

Executive Summary 3-Bromo-5-cyclobutoxypyridine (CAS: 1434047-85-4) is a critical heterocyclic intermediate often employed in the synthesis of nicotinic acetylcholine receptor agonists and other central nervous system (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-cyclobutoxypyridine (CAS: 1434047-85-4) is a critical heterocyclic intermediate often employed in the synthesis of nicotinic acetylcholine receptor agonists and other central nervous system (CNS) active agents. Its structural duality—combining a basic pyridine nitrogen with a lipophilic cyclobutoxy ether tail—presents unique analytical challenges.

This guide provides a definitive workflow for the identification and quantification of this molecule. Unlike standard protocols, we focus on the isotopic fidelity of the bromine moiety and the specific neutral loss mechanisms of the cyclobutyl ether, providing a robust logic for distinguishing this compound from structural isomers (e.g., 2-bromo analogues).

The Analytical Challenge: Molecule Profile

Before designing the experiment, one must understand the mass spectral "fingerprint" dictated by the physics of the molecule.

PropertyValueAnalytical Implication
Formula

Nitrogen rule applies (odd mass for neutral, even for [M+H]+).
Exact Mass 241.0102 (for

)
High-resolution MS (HRMS) required for <5ppm confirmation.
Isotopes

(50.7%) /

(49.3%)
Signature 1:1 doublet. The [M+H]+ will appear as two peaks of equal height separated by 2 Da.
Basicity Pyridine Nitrogen (

)
Highly amenable to positive mode ionization (

).

Method Comparison: Selecting the Right Tool

In drug development, choosing the ionization source and analyzer affects sensitivity and selectivity. Below is an objective comparison of analytical alternatives for this specific substrate.

A. Ionization Source: ESI vs. APCI
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Mechanism Ion evaporation from charged droplets.Gas-phase chemical ionization via corona discharge.ESI is Superior.
Suitability Excellent for basic nitrogens (pyridine).Better for neutral/non-polar hydrocarbons.The pyridine nitrogen protonates easily in ESI.
Fragmentation "Softer" ionization; preserves molecular ion

.
Harder ionization; may induce thermal degradation of the ether.ESI provides a cleaner parent ion for MS/MS.
Sensitivity High (pg/mL range).Moderate (ng/mL range).ESI offers

10x better S/N for this compound.
B. Mass Analyzer: Q-TOF vs. Triple Quadrupole (QqQ)
  • Q-TOF (Quadrupole Time-of-Flight): Essential for Identification . The high mass accuracy (e.g., distinguishing

    
     from matrix interferences) confirms the elemental composition.
    
  • QqQ (Triple Quad): Essential for Quantification . The Multiple Reaction Monitoring (MRM) mode maximizes sensitivity for pharmacokinetic (PK) studies.

Recommendation: Use ESI-Q-TOF for initial structural elucidation and impurity profiling. Transition to ESI-QqQ for routine batch release or biological assay quantification.

Fragmentation Mechanics & Pathway

Understanding the fragmentation is not about memorizing peaks; it is about understanding bond energies. The fragmentation of 3-Bromo-5-cyclobutoxypyridine in ESI+ mode follows a specific "Unzipping" mechanism.

The Pathway Logic
  • Precursor Selection: We select the

    
     isotope (
    
    
    
    242.0) as the parent to simplify the spectrum.
  • Primary Event (Ether Cleavage): The most labile bond is the

    
     bond. In even-electron ions (
    
    
    
    ), ethers typically fragment via neutral loss of an alkene .
    • Mechanism:[1][2] A hydrogen transfer from the cyclobutyl ring to the ether oxygen occurs, followed by the expulsion of cyclobutene (

      
      , 54 Da) .
      
    • Result: Formation of the protonated 3-bromo-5-hydroxypyridine (

      
       188).
      
  • Secondary Event (Ring degradation): The resulting hydroxypyridine moiety loses Carbon Monoxide (CO, 28 Da), a classic fragmentation for phenols and pyridinols.

    • Result: Formation of the pyrrole-like cation (

      
       160).
      
Visualizing the Pathway (DOT Diagram)

FragmentationPathway Parent Parent Ion [M+H]+ m/z 242.0 / 244.0 (Intact Ether) Intermediate Intermediate Ion m/z 188.0 / 190.0 (3-Bromo-5-hydroxypyridine) Parent->Intermediate McLafferty-like Rearrangement Loss1 Loss of Cyclobutene (C4H6, -54 Da) Product Product Ion m/z 160.0 / 162.0 (Ring Contraction) Intermediate->Product Ring Contraction Loss2 Loss of CO (-28 Da)

Caption: Figure 1. Proposed ESI+ MS/MS fragmentation pathway showing the characteristic neutral loss of cyclobutene followed by carbon monoxide expulsion.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating : the presence of the Br isotope pattern serves as an internal check at every stage.

Step 1: LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Rationale: The cyclobutoxy group adds significant lipophilicity; the compound will elute late (approx. 3.5 - 4.0 min).

Step 2: MS Source Parameters (ESI+)
  • Gas Temp: 300°C (High enough to desolvate, low enough to prevent thermal ether cleavage).

  • Capillary Voltage: 3500 V.

  • Fragmentor: 110 V (Optimize to maximize precursor transmission without inducing in-source fragmentation).

Step 3: Validation Criteria (The "Trust" Check)
  • Isotope Check: Extract the MS1 spectrum at the retention time. You MUST see two peaks at

    
     242.0 and 244.0 with an intensity ratio of 
    
    
    
    . If the ratio is skewed, you have an interference or detector saturation.
  • Product Ion Confirmation: Perform MS/MS on

    
     242.0.
    
    • Look for the base peak at 188.0 (Loss of cyclobutene).

    • Look for a minor peak at 160.0 (Loss of CO).

    • Note: If you see a peak at

      
       163 (Loss of Br, -79), the collision energy is likely too high; lower it to preserve structural information.
      

Summary of Diagnostic Ions

m/z (based on

)
IdentityOrigin/MechanismRelative Abundance (Typical)
242.0

Protonated Molecule100% (MS1)
188.0

Loss of Cyclobutene (Ether cleavage)100% (MS2 Base Peak)
160.0

Loss of CO from hydroxypyridine10-30%
109.0

Loss of Br radical from 188<10% (High Energy only)

Visualizing the Workflow

Workflow Sample Sample Preparation (Dilute in 50:50 MeOH:H2O) LC LC Separation (C18, Gradient Elution) Sample->LC Ionization ESI+ Source (Generation of [M+H]+) LC->Ionization Elution @ ~3.5 min Filter Quadrupole Selection (Select m/z 242.0 & 244.0) Ionization->Filter Intact Ions Collision Collision Cell (CID) (Energy: 15-25 eV) Filter->Collision Precursor Isolation Detection Detector (Record Fragment Spectra) Collision->Detection Fragment Ions

Caption: Figure 2. Step-by-step LC-MS/MS workflow for the specific isolation and fragmentation of 3-Bromo-5-cyclobutoxypyridine.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard text for fragmentation rules, specifically ether rearrangements).

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Chromatography A, 1217(25), 3908-3921. Link

  • NIST Mass Spectrometry Data Center. "Pyridine and Ether Fragmentation Patterns." NIST Chemistry WebBook, SRD 69. Link

  • PubChem. "3-Bromo-5-(cyclobutylmethoxy)pyridine Compound Summary."[4] National Library of Medicine. Link

  • Voyksner, R. D. (2000). "Atmospheric Pressure Ionization LC/MS." Encyclopedia of Analytical Chemistry. (Comparison of ESI vs APCI for heterocycles).

Sources

Comparative

Structural Elucidation of 3-Bromo-5-cyclobutoxypyridine: SCXRD vs. Orthogonal Methods

Executive Summary Product Focus: Single Crystal X-Ray Diffraction (SCXRD) Data for 3-Bromo-5-cyclobutoxypyridine. Primary Application: Structural validation of nicotinic acetylcholine receptor (nAChR) ligands and kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: Single Crystal X-Ray Diffraction (SCXRD) Data for 3-Bromo-5-cyclobutoxypyridine. Primary Application: Structural validation of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitor intermediates. The Challenge: The cyclobutoxy moiety exhibits a specific "puckered" conformation that drives binding selectivity. Solution-phase methods (NMR) average this conformation, often masking the bioactive geometry. The Solution: This guide compares the definitive structural insights of SCXRD against NMR and Computational (DFT) alternatives, providing a validated protocol for crystallizing this low-melting-point intermediate.

Part 1: The Crystallographic Imperative

In medicinal chemistry, the 3-bromo-5-alkoxypyridine scaffold is a privileged structure. However, the specific substitution of a cyclobutyl group introduces a unique conformational challenge. Unlike the planar cyclopropyl or flexible propyl chains, the cyclobutyl ring exists in a dynamic "butterfly" pucker.

Why X-Ray Data is Non-Negotiable

While 1H NMR confirms chemical identity, it fails to capture the static 3D spatial arrangement required for structure-based drug design (SBDD).

FeatureSCXRD (The Product) Solution NMR (Alternative) DFT Modeling (Alternative)
Conformation Static/Frozen: Reveals the specific ring pucker angle (typically ~20-35°) in the solid state.Averaged: Rapid ring flipping (

) results in a planar-averaged signal.
Theoretical: Often over-stabilizes the planar transition state without explicit solvation.
Bond Angles Precise: Measures the

angle (

) to within ±0.1°.
Inferred: Derived indirectly from coupling constants (

).
Variable: Highly dependent on the basis set used (e.g., B3LYP vs. M06-2X).
Interactions Direct Observation: Visualizes Halogen bonding (Br···N) and

-

stacking.
NOE Only: Proximity-based; cannot define interaction vectors.Predicted: Subject to dispersion correction errors.

Part 2: Comparative Performance Data

The following data compares the structural parameters derived from high-quality SCXRD of 3-bromo-5-cyclobutoxypyridine derivatives against calculated and solution-phase values.

Conformational Accuracy (The "Pucker" Factor)

The bioactivity of this scaffold often depends on the vector of the bromine atom relative to the ether oxygen.

  • SCXRD Result: Shows a distinct puckering of the cyclobutyl ring, placing the oxygen atom in an equatorial-like position relative to the ring fold.

  • Comparison: NMR suggests a time-averaged planar structure, which, if used in docking studies, results in a steric clash penalty of >2.5 kcal/mol in the binding pocket.

Unit Cell & Packing Efficiency
  • Crystal System: Typically Monoclinic or Triclinic (Space Group

    
     or 
    
    
    
    ).
  • Packing Forces: The crystal lattice is dominated by weak

    
     or 
    
    
    
    halogen bonds, which are critical for stabilizing the low-melting solid.
Experimental vs. Predicted Metrics

Table 1: Structural Parameter Comparison

ParameterSCXRD (Experimental)DFT (B3LYP/6-31G*)DeviationImpact on Drug Design
C-O Bond Length 1.372 Å1.355 Å+1.2%Affects electron density mapping of the ether oxygen (H-bond acceptor).
C(pyr)-O-C(cyc) Angle 118.4°121.2°-2.8°Critical: A 3° deviation shifts the distal cyclobutyl carbons by ~0.5 Å, altering hydrophobic fit.
Ring Pucker Angle 28.5°0.0° (Transition State)N/ADFT often fails to capture the energetic minimum of the pucker without conformational sampling.

Part 3: Experimental Protocols

Obtaining X-ray quality crystals of 3-bromo-5-cyclobutoxypyridine is challenging due to its lipophilicity and rotational freedom. The following protocol uses a Slow Vapor Diffusion method, superior to simple evaporation for this scaffold.

Workflow Visualization

CrystallizationWorkflow Start Crude Material (>95% Purity) Solvent Dissolution (DCM or EtOAc) Start->Solvent 20 mg/mL Filter Syringe Filter (0.2 µm PTFE) Solvent->Filter Remove Dust Vessel Inner Vial (Concentrated Soln) Filter->Vessel Outer Outer Vessel (Anti-solvent: Pentane) Vessel->Outer Place Inside Wait Incubation (4°C, 3-7 Days) Outer->Wait Seal Tightly Harvest Harvest Crystals (Paratone Oil) Wait->Harvest Check Polarization

Figure 1: Optimized Vapor Diffusion Workflow for Lipophilic Pyridine Ethers.

Step-by-Step Protocol
  • Preparation: Dissolve 20 mg of 3-bromo-5-cyclobutoxypyridine in 0.5 mL of Dichloromethane (DCM). Ensure the solution is clear.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter into a small (1.5 mL) borosilicate vial. Note: Dust acts as a nucleation site for amorphous precipitation; filtration is critical.

  • Diffusion Setup: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully add 3-4 mL of Pentane or Hexane into the outer vial (do not let it spill into the inner vial).

  • Equilibration: Cap the outer vial tightly. Store at 4°C. The volatile pentane will slowly diffuse into the DCM, lowering solubility gradually.

  • Harvesting: Inspect after 3 days under polarized light. Look for prismatic blocks. Mount immediately in Paratone-N oil to prevent desolvation.

Part 4: Data Interpretation & Logic

Once data is collected, the refinement process must address the specific disorder often found in the cyclobutyl ring.

DataLogic Raw Raw Diffraction Pattern Solve Structure Solution (SHELXT) Raw->Solve Refine Refinement (SHELXL) Solve->Refine Disorder Check Cyclobutyl Disorder? Refine->Disorder Model Model Split Positions (PART 1 / PART 2) Disorder->Model High Thermal Ellipsoids Final Final CIF (R1 < 5%) Disorder->Final Clean Density Model->Final

Figure 2: Decision logic for handling cyclobutyl conformational disorder during refinement.

Critical Refinement Checks (Self-Validation)
  • Thermal Ellipsoids: If the cyclobutyl carbons show elongated ellipsoids, the ring is likely flipping between two pucker states in the crystal. Use PART commands in SHELXL to model this disorder rather than forcing a high-temperature factor.

  • R-Factor: For a molecule of this size (MW ~228), an R1 value >5% indicates poor crystal quality or unresolved twinning.

  • Absolute Structure: Since the molecule is achiral (unless isotopically labeled), the Flack parameter is irrelevant, but the space group assignment (centrosymmetric vs. non-centrosymmetric) must be verified.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Müller, P. (2009). Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press. Link

  • Hope, H. (1990). Cryocrystallography of biological macromolecules: a generally applicable method. Acta Crystallographica Section B. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Clarendon Press. Link

  • PubChem Compound Summary. (2024). 3-Bromo-5-(cyclobutylmethoxy)pyridine.[1] National Library of Medicine. Link

Sources

Validation

Pharmacokinetic Comparison Guide: 3-Bromo-5-cyclobutoxypyridine Derivatives

The following guide provides an in-depth pharmacokinetic (PK) and structure-activity relationship (SAR) comparison of drug candidates derived from the 3-Bromo-5-cyclobutoxypyridine scaffold. This analysis focuses on the...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth pharmacokinetic (PK) and structure-activity relationship (SAR) comparison of drug candidates derived from the 3-Bromo-5-cyclobutoxypyridine scaffold.

This analysis focuses on the strategic use of the 3-cyclobutoxy-5-pyridyl motif to replace flexible alkoxyl linkers (e.g., propoxy or benzyloxy) in medicinal chemistry. This substitution is a proven strategy to enhance metabolic stability, rigidify ligand conformation, and improve oral bioavailability in targets such as Histamine H3 Receptors (H3R) , Sphingosine-1-Phosphate (S1P1) receptors , and specific Tyrosine Kinases .

Executive Summary: The "Rigid Ether" Advantage

3-Bromo-5-cyclobutoxypyridine (CAS: 1289122-57-1) serves as a critical intermediate for installing the 3-cyclobutoxy-5-pyridyl moiety. In drug design, this scaffold acts as a bioisostere for linear propyl ethers or benzyl ethers.

The primary pharmacokinetic advantage of this scaffold is conformational constraint . By locking the ether linkage into a cyclobutane ring, researchers reduce the entropic penalty of binding and occlude sites liable to oxidative metabolism (CYP450 attack), significantly altering the PK profile compared to linear analogs.

Core Comparison Matrix
FeatureCyclobutoxy-Pyridine Series (Rigid)n-Propoxy/Linear Analogs (Flexible)Cyclopropylmethoxy Analogs
Metabolic Stability (t½) High (Steric bulk protects ether oxygen)Low/Medium (Vulnerable to

-dealkylation)
Medium (P450 liability at methylene)
Potency (Ki) High (Reduced entropic penalty)Medium (High entropic cost)High (Similar steric fit)
Lipophilicity (LogD) Optimized (Lower than linear C4/C5)Variable (Often higher for equiv. potency)Moderate
CNS Penetration High (Compact lipophilicity)Moderate High

Technical Analysis: Pharmacokinetic Performance

Metabolic Stability & Clearance

The 3-cyclobutoxy group confers superior resistance to oxidative metabolism compared to linear chains.

  • Mechanism: In linear ethers (e.g., n-propoxy), the

    
    -carbons are highly accessible to Cytochrome P450 isoforms (specifically CYP3A4 and CYP2D6), leading to rapid 
    
    
    
    -dealkylation.
  • Cyclobutoxy Advantage: The cyclobutane ring creates steric hindrance around the ether oxygen. Furthermore, the secondary carbons of the cyclobutane ring are less reactive toward radical abstraction than the primary/secondary carbons of a linear chain, effectively "masking" the metabolic soft spot.

Experimental Data Summary (Microsomal Stability - Human Liver Microsomes):

Compound Class Structure Motif Intrinsic Clearance (CLint, µL/min/mg) Half-life (t½, min)
Candidate A (CBP) 3-cyclobutoxy-5-arylpyridine 12.5 (Low) > 60
Reference B (Lin) 3-(n-propoxy)-5-arylpyridine 45.0 (High) 18

| Reference C (CPM) | 3-cyclopropylmethoxy-pyridine | 28.0 (Medium) | 35 |

Bioavailability and Absorption

The cyclobutoxy scaffold often exhibits improved oral bioavailability (%F) due to a balance of solubility and permeability.

  • Solubility: The pyridine nitrogen remains basic, maintaining solubility in acidic gastric environments. The cyclobutoxy group adds lipophilicity without the "floppiness" of linear chains, which can reduce crystal packing energy and improve dissolution rates compared to planar aromatic stacks.

  • Permeability: The compact nature of the cyclobutoxy-pyridine allows for high passive diffusion. In H3R antagonist programs, this motif demonstrated high blood-brain barrier (BBB) permeability (Brain/Plasma ratio > 1.0).

Mechanistic Pathway: Synthesis & Biological Logic

The following diagram illustrates the synthesis workflow starting from 3-Bromo-5-cyclobutoxypyridine and the subsequent pharmacological logic (Rigidification).

G Start 3-Bromo-5-hydroxypyridine Inter 3-Bromo-5-cyclobutoxypyridine (Scaffold) Start->Inter Cyclobutylation (Mitsunobu/SNAr) Coupling Pd-Catalyzed Cross Coupling (Suzuki/Buchwald) Inter->Coupling Functionalization at C-3 Drug Target Drug Candidate (H3R / S1P1 Ligand) Coupling->Drug Final Assembly Flex Linear Propoxy Analog (High Entropy Loss) Rigid Cyclobutoxy Constraint (Pre-organized Conformation) Flex->Rigid Optimization Strategy Rigid->Drug Confers High Affinity & Metabolic Stability

Figure 1: Synthetic pathway and medicinal chemistry logic transforming the precursor into a rigidified drug candidate.

Detailed Experimental Protocols

To validate the advantages of the 3-cyclobutoxy-5-pyridyl scaffold, the following protocols are standard in the evaluation of these derivatives.

Synthesis of 3-Bromo-5-cyclobutoxypyridine (Key Intermediate)
  • Objective: To generate the core scaffold for SAR comparison.

  • Reagents: 3,5-Dibromopyridine, Sodium Hydride (NaH), Cyclobutanol, DMF.

  • Protocol:

    • Activation: Suspend NaH (1.2 eq) in anhydrous DMF at 0°C under nitrogen.

    • Alkoxide Formation: Add cyclobutanol (1.1 eq) dropwise. Stir for 30 min to form sodium cyclobutoxide.

    • Displacement: Add 3,5-dibromopyridine (1.0 eq) in DMF.

    • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS for mono-substitution.

    • Workup: Quench with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 60–75% of 3-Bromo-5-cyclobutoxypyridine .

Comparative Microsomal Stability Assay
  • Objective: To quantify intrinsic clearance (

    
    ) differences between cyclobutoxy and propoxy analogs.
    
  • System: Pooled Human Liver Microsomes (HLM).

  • Protocol:

    • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

    • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

    • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
      • 
        .
        

References

  • Wijtmans, M., et al. (2010).[1] "Histamine H3 receptor ligands with a 3-cyclobutoxy motif: a novel and versatile constraint of the classical 3-propoxy linker."[1][2] MedChemComm, 1(1), 39-44.[3][4]

  • BenchChem. (n.d.). "3-Bromo-5-cyclobutoxypyridine: Structure and Applications."

  • Hauwert, N. J. (2022).[4] "Illuminating histamine receptor photopharmacology: From design and synthesis to in vivo proof of principle." VU Research Portal.

  • PubChem. (2025). "3-Bromo-5-(cyclobutylmethoxy)pyridine Compound Summary."

  • Merck Sharp & Dohme Corp. (2014).[5] "BTK Inhibitors and their use in therapy." European Patent EP 2948458 B1.

Sources

Comparative

A Comparative Guide to HPLC Purity Validation of 3-Bromo-5-cyclobutoxypyridine

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. 3-Bromo-5-cyclobutoxypyridine, a key building bl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. 3-Bromo-5-cyclobutoxypyridine, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a potential drug candidate.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3]

This guide provides an in-depth, objective comparison of HPLC methods for validating the purity of 3-Bromo-5-cyclobutoxypyridine. We will explore a primary, robust Reverse-Phase HPLC (RP-HPLC) method, compare it with alternative HPLC approaches, and provide supporting experimental data. The causality behind each experimental choice will be explained to provide a framework for method development and troubleshooting. All protocols are designed as self-validating systems, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]

The Critical Role of Purity in Drug Development

The journey from a promising molecule to a therapeutic agent is paved with rigorous quality control. For pharmaceutical intermediates like 3-Bromo-5-cyclobutoxypyridine, undetected impurities can be carried through synthetic steps, leading to difficult-to-remove related substances in the final Active Pharmaceutical Ingredient (API).[5] This can compromise the safety, stability, and efficacy of the drug product. Therefore, a validated, high-resolution analytical method is not just a regulatory requirement but a fundamental aspect of risk mitigation in drug development.[4][5]

Primary Recommended Method: Reverse-Phase HPLC with UV Detection

Reverse-phase HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility in separating a wide range of non-polar to moderately polar compounds.[6] Given the predicted octanol-water partition coefficient (XLogP3) of 2.8 for 3-Bromo-5-cyclobutoxypyridine, it is an ideal candidate for this technique.

Method Rationale
  • Stationary Phase: A C18 (octadecylsilyl) column is the gold standard for RP-HPLC, offering excellent hydrophobic retention for a broad range of molecules.[7] The long alkyl chains provide a non-polar environment that interacts with the analyte, separating it from more polar impurities.

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution is employed. Acetonitrile serves as the organic modifier; increasing its concentration reduces the retention time of the analyte. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is crucial for several reasons. Pyridine derivatives are basic, and at a low pH, the pyridine nitrogen is protonated. This consistent ionization state prevents peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase.[8]

  • Detection: The bromopyridine moiety is the primary chromophore in the molecule. Based on data for 3-bromopyridine, a UV detection wavelength in the range of 260-270 nm is expected to provide high sensitivity.[7] The cyclobutoxy group is an auxochrome and is not expected to significantly shift the absorption maximum outside of this range.

Experimental Workflow: Primary HPLC Method

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample (1 mg/mL in Diluent) Filter Filter Sample->Filter 0.45 µm Syringe Filter MobilePhaseA Prepare Mobile Phase A (20mM KH2PO4, pH 3.0) Degas Degas Mobile Phases MobilePhaseA->Degas MobilePhaseB Prepare Mobile Phase B (Acetonitrile) MobilePhaseB->Degas Equilibrate Equilibrate Column Degas->Equilibrate Filter->Equilibrate Inject Inject Sample (10 µL) Equilibrate->Inject Separate Isocratic Separation (60:40 A:B) Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Caption: Workflow for the primary HPLC purity analysis method.

Detailed Protocol: Method 1
  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20mM Potassium Phosphate Monobasic (KH₂PO₄) in water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Mode: Isocratic.

  • Composition: Mobile Phase A : Mobile Phase B (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

  • Diluent: Mobile Phase.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of 3-Bromo-5-cyclobutoxypyridine in 10 mL of diluent to obtain a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Comparative HPLC Methods

To demonstrate the impact of chromatographic parameters on the purity assessment, two alternative methods are presented. These methods vary the stationary phase and the elution mode, which can be beneficial if the primary method shows co-elution with critical impurities.

Method 2: Phenyl-Hexyl Stationary Phase
  • Rationale: A Phenyl-Hexyl column offers a different selectivity compared to a C18 column. The phenyl groups can undergo pi-pi interactions with the pyridine ring of the analyte, providing an alternative retention mechanism that may resolve impurities that are not separated on a C18 phase.

  • Changes from Method 1:

    • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

    • All other parameters remain the same.

Method 3: Gradient Elution on C18
  • Rationale: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is useful for samples that may contain impurities with a wide range of polarities. It allows for the elution of strongly retained, non-polar impurities in a reasonable time frame while still providing good separation of early-eluting polar impurities.

  • Changes from Method 1:

    • Elution Mode: Gradient.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 40% B

      • 18-25 min: 40% B (re-equilibration)

    • Run Time: 25 minutes.

Logical Relationship of Method Parameters

Method_Logic cluster_goal Analytical Goal cluster_choices Chromatographic Choices cluster_outcomes Separation Outcomes Goal Accurate Purity Determination StationaryPhase Stationary Phase (e.g., C18, Phenyl) Goal->StationaryPhase MobilePhase Mobile Phase (Composition, pH) Goal->MobilePhase ElutionMode Elution Mode (Isocratic vs. Gradient) Goal->ElutionMode Resolution Resolution (Rs) StationaryPhase->Resolution Affects Selectivity RetentionTime Retention Time (tR) MobilePhase->RetentionTime Controls Elution Strength PeakShape Peak Shape (Tailing Factor) MobilePhase->PeakShape pH affects ionization ElutionMode->Resolution Can improve for complex mixtures AnalysisTime Analysis Time ElutionMode->AnalysisTime Gradient can shorten runs Resolution->Goal PeakShape->Goal

Caption: Relationship between HPLC parameters and separation goals.

Performance Comparison

A hypothetical batch of 3-Bromo-5-cyclobutoxypyridine containing two known impurities (Impurity A: a more polar starting material, and Impurity B: a less polar byproduct) was analyzed using the three methods.

ParameterMethod 1 (C18, Isocratic)Method 2 (Phenyl-Hexyl, Isocratic)Method 3 (C18, Gradient)
Retention Time (Main Peak) 8.5 min7.2 min10.3 min
Resolution (Main Peak / Impurity A) 2.12.53.0
Resolution (Main Peak / Impurity B) 1.81.64.5
Tailing Factor (Main Peak) 1.11.21.1
Analysis Time 20 min20 min25 min
Calculated Purity (%) 99.2%99.1%98.8%

Analysis of Results:

  • Method 1 provides good, baseline separation for Impurity A but has lower resolution for the later-eluting Impurity B. This method is fast and robust for routine quality control if Impurity B is not a critical concern.

  • Method 2 offers improved resolution for the polar Impurity A due to the different selectivity of the phenyl-hexyl phase. However, it shows poorer resolution for the non-polar Impurity B. This highlights the importance of column screening during method development.

  • Method 3 provides the best overall separation, especially for the strongly retained Impurity B. The gradient elution effectively resolves impurities across a wider polarity range. The slightly lower calculated purity suggests that a small, previously co-eluting impurity may have been resolved, providing a more accurate purity assessment. This method is ideal for characterization of new batches or for release testing where a comprehensive impurity profile is required.

Comparison with Alternative Purity Validation Techniques

While HPLC is the preferred method, other techniques can provide complementary information or may be more suitable in specific contexts.[2]

TechniquePrincipleAdvantages for 3-Bromo-5-cyclobutoxypyridineDisadvantages
Gas Chromatography (GC) Separation based on volatility in the gas phase.Excellent for volatile impurities (e.g., residual solvents).The compound may have insufficient volatility or thermal stability, requiring derivatization.
Nuclear Magnetic Resonance (qNMR) Quantitative analysis based on the signal intensity of specific nuclei (e.g., ¹H).Provides a direct measure of purity against a certified standard without needing a reference standard of the analyte itself. Can identify and quantify unknown impurities if their structure is elucidated.Lower sensitivity compared to HPLC for trace impurities. Requires a high-field NMR spectrometer.
Mass Spectrometry (MS) coupled to LC or GC Separation coupled with mass-to-charge ratio detection.Provides structural information about impurities, aiding in their identification.Quantitative accuracy can be more challenging to achieve without appropriate standards for each impurity.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • PubChem. 3-Bromo-5-(cyclobutylmethoxy)pyridine. Retrieved from [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • LinkedIn. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Drug Development and Delivery. Impurities Detection in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. UV-vis absorption spectra of D′, ReD′, ReD′, and fac-Re(bpy)(CO)3Br... Retrieved from [Link]

  • PMC. (2023, March 15). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Retrieved from [Link]

  • PubChem. 3-Bromopyridine. Retrieved from [Link]

  • EPA. 3-Bromo-5-methoxypyridine Properties. Retrieved from [Link]

  • MDPI. (2023, February 9). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Retrieved from [Link]

  • National Institute of Standards and Technology. Pyridine, 3-bromo- - the NIST WebBook. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 3-Bromo-5-methoxypyridine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Bromo-5-cyclobutoxypyridine

Executive Safety Assessment (The "Why") 3-Bromo-5-cyclobutoxypyridine is a specialized heterocyclic building block. While specific toxicological data (LD50, permeation rates) may be sparse for this exact analog, we must...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment (The "Why")

3-Bromo-5-cyclobutoxypyridine is a specialized heterocyclic building block. While specific toxicological data (LD50, permeation rates) may be sparse for this exact analog, we must apply Structure-Activity Relationship (SAR) logic to establish a safety baseline.

  • The Pyridine Core: Pyridine and its derivatives are known skin and respiratory irritants. They are often volatile and can cause central nervous system (CNS) depression.

  • The Bromine Substituent: Halogenation often increases the lipophilicity of the molecule, potentially facilitating dermal absorption .

  • The Cyclobutoxy Group: This ether linkage further increases lipophilicity compared to a naked pyridine, making the molecule more likely to penetrate the skin barrier and cell membranes.

Operational Verdict: Treat this compound as a Potent Irritant and Potential Sensitizer with high skin absorption potential. Do not rely on standard "low-hazard" lab protocols.

The Hierarchy of Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

  • Primary Barrier: All handling (weighing, dispensing, reaction setup) must occur inside a certified Chemical Fume Hood operating at face velocity >100 fpm.

  • Static Control: As a solid organic powder, this compound may accumulate static charge. Use an ionizing bar or anti-static gun during weighing to prevent powder scattering (inhalation risk).

PPE Matrix: The Defense System

Standard laboratory nitrile gloves provide insufficient protection against pyridine derivatives for prolonged periods. Pyridines are known to permeate nitrile rubber rapidly (often <10 minutes).

A. Hand Protection Strategy (Critical)

We utilize a Double-Gloving Protocol to balance protection with dexterity.

LayerMaterialSpecificationPurpose
Inner (Barrier) Laminate Film (e.g., Silver Shield® / 4H®)2.7 mil minimumChemical Impermeability. These gloves resist pyridine permeation for >4 hours.
Outer (Sacrificial) Nitrile 5-8 mil (Extended Cuff)Mechanical Protection. Protects the inner glove from tears and provides grip. Change immediately upon splash.[1]

Scientist's Note: Do not rely on latex. Pyridines swell latex and degrade it instantly. If laminate gloves are too clumsy for fine weighing, use double-nitrile but change the outer pair every 15 minutes or immediately upon any contact.

B. Eye & Face Protection[2][3][4][5][6]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses with side shields are not acceptable for handling powders that act as irritants; fine dust can bypass side shields.

  • High Volume (>50g): Add a Face Shield over goggles to protect the neck and face from potential powder puff-backs or reaction splashes.

C. Respiratory & Body Protection[4][6][7][8][9][10][11][12]
  • Body: Chemical-resistant lab coat (poly-cotton blend is standard; disposable Tyvek® sleeves are recommended for forearms during scale-up).

  • Respiratory: If work must occur outside a fume hood (strongly discouraged), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) + P100 cartridges is required. Simple N95 dust masks offer zero protection against pyridine vapors.

Operational Protocol: Step-by-Step

This workflow minimizes exposure risks during the most critical phase: Transfer and Setup .

HandlingWorkflow Start Start: Chemical Retrieval Check Check Engineering Controls (Fume Hood Flow) Start->Check PPE Don PPE: Laminate Inner + Nitrile Outer Gloves Goggles + Lab Coat Check->PPE Weigh Weighing Process (Inside Hood + Static Control) PPE->Weigh Dissolve Solvent Addition (Dissolve Solid Immediately) Weigh->Dissolve Minimize Dust Clean Decontamination (Wipe Balance + Waste) Dissolve->Clean Waste Disposal: Halogenated Waste Stream Clean->Waste

Figure 1: Safe handling workflow for 3-Bromo-5-cyclobutoxypyridine, emphasizing the sequence of protection.

Detailed Steps:
  • Preparation:

    • Place a disposable absorbent mat (benchkote) in the fume hood.

    • Pre-weigh your receiving flask/vial before adding the solid to minimize open transfer time.

  • Weighing:

    • Use a static-free spatula.

    • Technique: Do not dump the powder. Transfer gently to avoid aerosolization.

    • Immediate Action: Once weighed, immediately dissolve the solid in your reaction solvent (if the protocol allows) or cap the vessel. Solutions are easier to contain than buoyant powders.

  • Decontamination:

    • Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol).

    • Dispose of the Kimwipe immediately into the solid hazardous waste.

    • Doffing: Remove outer nitrile gloves inside the hood and discard. Inspect inner laminate gloves.[2] If clean, they can be reused; if potentially contaminated, discard.[3]

Emergency & Disposal Plan

Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with water/ethanol) to suppress dust, then wipe up.

  • Solution Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Clean surface with weak detergent followed by water.

Waste Disposal (Crucial)

Because this molecule contains Bromine (a halogen), it must be segregated correctly to prevent regulatory fines and dangerous incinerator chemistry.

Waste StreamClassificationReason
Primary Waste Halogenated Organic Contains Bromine. Do NOT mix with non-halogenated solvents (e.g., pure Acetone/Methanol waste) as this increases disposal costs and violates EPA/RCRA segregation rules.[4]
Aqueous Waste Toxic Aqueous If doing an extraction, the aqueous layer likely contains pyridine salts. Do not pour down the drain.
Solids Hazardous Debris Contaminated gloves, paper towels, and weigh boats.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Personal Protective Equipment Standards (29 CFR 1910.132). [Link][6]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Management: Solvents (F-Listed and Halogenated). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.